molecular formula C4H7N3 B2627646 1-methyl-1H-pyrazol-4-amine CAS No. 1063734-49-5; 127107-23-7; 69843-13-6

1-methyl-1H-pyrazol-4-amine

カタログ番号: B2627646
CAS番号: 1063734-49-5; 127107-23-7; 69843-13-6
分子量: 97.121
InChIキー: LBGSWBJURUFGLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.121. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSWBJURUFGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903823
Record name NoName_4583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69843-13-6
Record name 1-Methyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] First identified by Ludwig Knorr in 1883, this scaffold has proven to be a source of compounds with an extensive range of pharmacological activities.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to the development of numerous FDA-approved drugs.[3][4] Pyrazole derivatives are known to exhibit profound anti-inflammatory, anticancer, antimicrobial, and antiviral activities, among others.[2][5][6] This guide provides a technical exploration of these biological activities, focusing on the underlying mechanisms of action, key structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. It is designed for researchers, scientists, and drug development professionals seeking to leverage the pyrazole scaffold in modern therapeutic design.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring's value in medicinal chemistry stems from its distinct physicochemical properties. It is a weak base, and its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[4] The planarity of the aromatic ring allows for π-π stacking interactions, often observed in the active sites of enzymes.[4] This combination of features makes the pyrazole moiety a "privileged scaffold," capable of binding to a wide array of biological targets with high affinity and selectivity.[7]

Many successful drugs incorporate the pyrazole core, demonstrating its clinical significance. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB, highlighting the scaffold's versatility across different therapeutic areas.[8][9][10]

Core Biological Activities and Mechanisms of Action

The functional diversity of pyrazole derivatives is vast. This section will delve into the most significant and well-researched biological activities, elucidating the molecular mechanisms that drive their therapeutic effects.

Anti-inflammatory Activity: The Role of COX-2 Inhibition

One of the most well-established activities of pyrazole derivatives is their anti-inflammatory effect, primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[11][12]

Causality of Mechanism: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13][14] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[15][16] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms.[17] The inhibition of COX-1 is associated with undesirable side effects, particularly gastrointestinal ulceration.[11] Therefore, the strategic goal in developing safer anti-inflammatory agents was to achieve selective inhibition of COX-2. Pyrazole derivatives, most notably Celecoxib (Celebrex®), were designed to fit uniquely into the active site of COX-2, sparing COX-1 and thereby reducing GI toxicity.[17][18]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid   Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Pyrazole_Inhibitor Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole derivatives have emerged as a powerful class of anticancer agents, with many compounds demonstrating potent activity against various cancer cell lines.[19][20] Their mechanism of action is often multifaceted, involving the inhibition of critical enzymes that regulate cell growth, proliferation, and survival.[19][21]

Causality of Mechanism: Uncontrolled cell proliferation is a hallmark of cancer, often driven by the dysregulation of protein kinases.[7] Protein kinases are enzymes that phosphorylate other proteins, acting as crucial "on/off" switches in cellular signaling pathways. Pyrazole-based compounds have been successfully designed as kinase inhibitors, targeting specific kinases that are overactive in cancer cells.[7][22]

Key kinase targets for pyrazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle.[23] Pyrazole derivatives have been developed as potent CDK2 and CDK4/6 inhibitors, capable of arresting the cell cycle and inducing apoptosis (programmed cell death) in tumor cells.[23][24][25]

  • Receptor Tyrosine Kinases (RTKs): This family includes Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are pivotal in tumor growth and angiogenesis (the formation of new blood vessels to supply the tumor).[26][27] By blocking these receptors, pyrazole inhibitors can halt tumor progression and metastasis.[21][27]

  • Other Kinases: Pyrazoles also show inhibitory activity against other important cancer-related kinases such as BRAF, BTK, and PIM-1.[19][26]

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Kinase_Cascade Downstream Kinase Cascade (RAS/MAPK, PI3K/AKT) RTK->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Response Proliferation, Angiogenesis, Survival Transcription_Factors->Cell_Response Pyrazole_Kinase_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Kinase_Inhibitor->RTK Inhibits ATP Binding Site

General mechanism of kinase inhibition by pyrazole derivatives in cancer.
Antimicrobial and Antiviral Activities

The pyrazole scaffold is also a valuable template for developing agents to combat infectious diseases.[28][29]

  • Antimicrobial Activity: Pyrazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[30][31] The proposed mechanisms can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell wall synthesis process.[30] The lipophilicity and electronic properties conferred by different substituents on the pyrazole ring are critical for antimicrobial efficacy.

  • Antiviral Activity: Certain pyrazole derivatives have shown potent antiviral effects against a range of viruses, including Hepatitis C, Herpes Simplex Virus (HSV), and various coronaviruses.[3][6][32] For instance, some compounds have been shown to interfere with viral replication or entry into host cells.[6][33] Recent studies have explored their potential against SARS-CoV-2, MERS-CoV, and Newcastle disease virus.[32][34]

Experimental Workflows and Protocols

Validating the biological activity of novel pyrazole derivatives requires a systematic approach involving synthesis, in-vitro screening, and in-vivo testing.

General Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing the pyrazole core is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent (like a chalcone) with hydrazine or a substituted hydrazine.[35][36]

Synthesis_Workflow Start Starting Materials Reactants α,β-Unsaturated Ketone (Chalcone) + Hydrazine Hydrate Start->Reactants Reaction Cyclocondensation (e.g., in Ethanol, cat. Acetic Acid) Reactants->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Pure Pyrazole Derivative Characterization->Final

A generalized workflow for the synthesis of pyrazole derivatives.
Protocol: In-Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[18] The causality is that carrageenan injection induces a localized inflammatory response, causing measurable swelling (edema), which can be reduced by an effective anti-inflammatory agent.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6):

    • Group I (Control): Vehicle only (e.g., 1% Tween 80 in saline).

    • Group II (Positive Control): Celecoxib (10 mg/kg, oral).

    • Group III-V (Test Groups): Test pyrazole derivatives at different doses (e.g., 10, 20, 50 mg/kg, oral).

  • Compound Administration: The vehicle, positive control, or test compounds are administered orally.

  • Inflammation Induction: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Protocol: In-Vitro Anticancer Assay (MTT Assay for Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. A reduction in metabolic activity indicates cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of ~5,000 cells/well and incubated for 24 hours.[19]

  • Compound Treatment: The cultured cells are treated with various concentrations of the test pyrazole derivatives (e.g., ranging from 0.1 to 100 µM) and a positive control (e.g., Doxorubicin). A vehicle-only control is also included. The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation

Quantitative data from biological assays are best presented in tabular format for clear comparison and interpretation.

Table 1: Representative Biological Activities of Pyrazole Derivatives

Activity Target/Mechanism Example Compound(s) Reference(s)
Anti-inflammatory Selective COX-2 Inhibition Celecoxib, Lonazolac [11],[9]
Anticancer CDK, EGFR, VEGFR-2 Inhibition AT7519 (multi-CDK inhibitor) [37],[19]
Antimicrobial Bacterial Cell Wall Synthesis Sulfaphenazole [30]
Antiviral Viral Replication/Entry Pyrazofurin [6],[30]
Analgesic COX Inhibition, other CNS targets Difenamizole [9]

| Anti-obesity | CB1 Receptor Antagonist | Rimonabant |[19] |

Table 2: Example Data from In-Vivo Anti-inflammatory Assay

Treatment Group Dose (mg/kg) Mean Paw Edema Inhibition (%) at 3 hr
Control (Vehicle) - 0%
Celecoxib 10 72.5%
Pyrazole Derivative A 20 68.9%

| Pyrazole Derivative B | 20 | 45.3% |

Table 3: Example Data from In-Vitro Anticancer Assay

Compound IC50 (µM) against MCF-7 IC50 (µM) against A549
Doxorubicin (Control) 0.85 1.12
Pyrazole Derivative X 5.21 8.45

| Pyrazole Derivative Y | 15.7 | 22.1 |

Conclusion and Future Perspectives

The pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[8] Its utility in targeting enzymes like COX-2 and a wide array of protein kinases has led to significant therapeutic breakthroughs in inflammation and oncology.[7][11] The ongoing research into their antimicrobial and antiviral potential continues to open new avenues for treating infectious diseases.[3][29]

The future of pyrazole-based drug discovery lies in the rational design of more selective and potent inhibitors. Advances in computational chemistry and molecular modeling will allow for more precise targeting of specific enzyme isoforms or mutant kinases, potentially leading to personalized medicines with higher efficacy and fewer side effects. Furthermore, the exploration of novel pyrazole-fused heterocyclic systems holds the promise of uncovering entirely new mechanisms of action and therapeutic applications.[27] The rich history and continued success of pyrazole derivatives ensure they will remain a focus of intensive research and development for years to come.

References

  • A review on biological activity of pyrazole contain pyrimidine derivatives. (2024).
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024).
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... - ResearchGate.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate.
  • Full article: Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis. (2025).
  • Current status of pyrazole and its biological activities - PMC.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives - orientjchem.org.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing). (2024).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.
  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchGate.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025).
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023).
  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025).
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Pyrazole derivatives with antiviral activity. | Download Scientific Diagram - ResearchGate.
  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. (2024).
  • Celecoxib - Wikipedia.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (2023).
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6 | Journal of Medicinal Chemistry - ACS Publications.
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI.
  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. (2025).
  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.

Sources

The Strategic Deployment of 1-methyl-1H-pyrazol-4-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold due to its versatile chemical properties and significant presence in a multitude of clinically successful therapeutic agents.[1][2] Among the diverse array of pyrazole-based building blocks, 1-methyl-1H-pyrazol-4-amine has emerged as a particularly valuable synthon, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. This in-depth technical guide provides a comprehensive analysis of the synthesis, physicochemical properties, and strategic applications of 1-methyl-1H-pyrazol-4-amine in drug discovery, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. Through an exploration of structure-activity relationships, bioisosteric considerations, and real-world examples, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this critical molecular scaffold in the design of next-generation therapeutics.

Introduction: The Ascendancy of the Pyrazole Scaffold

The five-membered aromatic heterocycle, pyrazole, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from oncology to inflammatory diseases, underscores its significance.[3][4][5] The unique electronic and steric properties of the pyrazole ring, including its ability to engage in various non-covalent interactions and its metabolic stability, contribute to its frequent selection as a core structural motif in drug design.

1-methyl-1H-pyrazol-4-amine, in particular, offers medicinal chemists a versatile and strategically important building block. The presence of a primary amino group at the 4-position provides a convenient handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in nucleophilic aromatic substitution reactions.[6][7] The N-methylation at the 1-position not only blocks potential metabolic N-dealkylation but also fine-tunes the electronic properties and spatial orientation of the pyrazole ring, which can be critical for achieving high-affinity binding to biological targets.[8]

This guide will delve into the technical nuances of working with 1-methyl-1H-pyrazol-4-amine, from its synthesis to its strategic incorporation into complex molecular architectures.

Physicochemical Properties and Molecular Profile

A thorough understanding of the physicochemical properties of a building block is paramount for rational drug design. The properties of 1-methyl-1H-pyrazol-4-amine are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₇N₃[9]
Molecular Weight 97.12 g/mol [9]
CAS Number 69843-13-6[9]
Appearance Off-white to yellow crystalline solidSupplier Data
XLogP3 -0.4[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]
Rotatable Bond Count 0[9]

The low XLogP3 value indicates the hydrophilic nature of the molecule, a characteristic that can be advantageous for improving the solubility of drug candidates. The presence of both hydrogen bond donor and acceptor functionalities allows for versatile interactions with biological targets.

Synthesis of 1-methyl-1H-pyrazol-4-amine: A Validated Protocol

The reliable and scalable synthesis of 1-methyl-1H-pyrazol-4-amine is crucial for its widespread application in drug discovery programs. A common and efficient route involves the nitration of 1-methylpyrazole followed by the reduction of the resulting nitro-intermediate.

Experimental Protocol: Synthesis of 1-methyl-4-nitro-1H-pyrazole

Causality: The nitration of 1-methylpyrazole is a key step that proceeds with high regioselectivity for the 4-position due to the directing effects of the pyrazole ring nitrogens. The use of a mixed acid system (concentrated nitric and sulfuric acids) is a standard and effective method for electrophilic nitration of aromatic systems.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

  • Nitrating Mixture Preparation: Slowly add concentrated nitric acid (1.1 equivalents) to the chilled sulfuric acid while vigorously stirring, ensuring the temperature remains below 10 °C.[10]

  • Addition of Starting Material: In a separate beaker, dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the 1-methylpyrazole solution dropwise to the cold nitrating mixture. Maintain the internal temperature below 10 °C throughout the addition.[10]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[10]

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 1-methyl-4-nitro-1H-pyrazole, will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.[10]

Experimental Protocol: Reduction to 1-methyl-1H-pyrazol-4-amine

Causality: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the desired amine in high purity.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-methyl-4-nitro-1H-pyrazole in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 bar) and stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Final Product: Concentrate the filtrate under reduced pressure to afford 1-methyl-1H-pyrazol-4-amine, which can be used in subsequent steps without further purification if of sufficient purity.

Synthesis_Workflow 1-methylpyrazole 1-methylpyrazole Nitration Nitration 1-methylpyrazole->Nitration HNO₃, H₂SO₄ 1-methyl-4-nitro-1H-pyrazole 1-methyl-4-nitro-1H-pyrazole Nitration->1-methyl-4-nitro-1H-pyrazole Reduction Reduction 1-methyl-4-nitro-1H-pyrazole->Reduction H₂, Pd/C 1-methyl-1H-pyrazol-4-amine 1-methyl-1H-pyrazol-4-amine Reduction->1-methyl-1H-pyrazol-4-amine

Caption: Synthetic route to 1-methyl-1H-pyrazol-4-amine.

Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 1-methyl-1H-pyrazol-4-amine moiety has proven to be a valuable scaffold in the design of inhibitors for various biological targets, most notably protein kinases. Its structural features allow it to serve as an effective hinge-binding motif, a common strategy in the design of ATP-competitive kinase inhibitors.

Kinase Inhibitors: Exploiting the Hinge-Binding Motif

The ATP-binding site of kinases contains a "hinge" region that forms crucial hydrogen bonds with the adenine portion of ATP. Small molecule inhibitors often mimic these interactions to achieve high binding affinity. The 4-amino-pyrazole core is well-suited for this purpose, with the pyrazole nitrogen atoms and the exocyclic amino group capable of forming multiple hydrogen bonds with the kinase hinge.

Example: CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a validated target in oncology. A series of potent CDK2 inhibitors based on a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have been developed, where 1-methyl-1H-pyrazol-4-amine serves as a key building block.[11]

SAR_CDK2 Core_Scaffold N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Hinge Binding Modification_1 N-Alkylation of Pyrazole Detrimental to Activity Core_Scaffold->Modification_1 Modification_2 Substitution on Pyrimidine Modulates Potency & Selectivity Core_Scaffold->Modification_2 Modification_3 N-Methyl on Pyrazole Improves Properties Core_Scaffold->Modification_3

Caption: Key SAR points for pyrazole-based CDK2 inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • N-Alkylation of the Pyrazole Ring: Studies have shown that N-alkylation of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position can be detrimental to CDK2 inhibitory activity.[11] This suggests that the N-H of the pyrazole may be involved in a critical hydrogen bond interaction with the kinase.

  • Role of the N-Methyl Group: In contrast, the N-methyl group on the other pyrazole ring (at the pyrimidinyl-C4 position) is often well-tolerated and can be used to improve physicochemical properties such as solubility and cell permeability, without negatively impacting kinase inhibitory potency.[8]

  • Substitution at the 4-Amino Position: The 4-amino group is typically involved in crucial hydrogen bonding interactions with the kinase hinge region. Modifications at this position are generally not well-tolerated unless they maintain or enhance these interactions.

Quantitative Data for Pyrazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseKey Structural FeatureIC₅₀/KᵢReference
Pyrazolo[3,4-g]isoquinolinesHaspin1-methyl-pyrazolo moiety57 nM (IC₅₀)[12]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK21-methyl-1H-pyrazol-4-yl group5 nM (Kᵢ)[11]
Pyrazolo[4,3-d]pyrimidinesmTORN-methylated pyrazole2 nM (Kᵢ)[13]
1H-pyrazolo[3,4-b]pyridinesTBK11H-pyrazol-4-yl core0.2 nM (IC₅₀)[14]
4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamidesROCK-IIPyrazole hinge binder<10 nM (IC₅₀)[15]
Bioisosteric Replacement Strategies

The 1-methyl-1H-pyrazol-4-amine moiety can also be employed as a bioisostere for other functional groups to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, the pyrazole ring can be considered a bioisostere of a phenyl ring, offering a similar spatial arrangement but with altered electronic properties and metabolic stability. The introduction of the nitrogen atoms can also provide additional points for hydrogen bonding.

Conclusion and Future Perspectives

1-methyl-1H-pyrazol-4-amine is a cornerstone building block in modern medicinal chemistry, offering a unique combination of synthetic accessibility, desirable physicochemical properties, and versatile reactivity. Its role as a privileged scaffold, particularly in the design of kinase inhibitors, is well-established, with the 4-amino group serving as a key hinge-binding element and the N-methyl group providing a means to fine-tune molecular properties.

As our understanding of the structural biology of an increasing number of therapeutic targets deepens, the rational design of new drugs will continue to rely on the strategic deployment of such versatile building blocks. The insights provided in this guide, from detailed synthetic protocols to the nuances of structure-activity relationships, are intended to empower medicinal chemists to fully exploit the potential of 1-methyl-1H-pyrazol-4-amine in their quest for novel and effective medicines. The continued exploration of new chemical space around this scaffold is likely to yield the next generation of targeted therapies for a host of human diseases.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. (2026, January 29). Retrieved February 7, 2026, from [Link]

  • A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed. (2013, September 15). Retrieved February 7, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Retrieved February 7, 2026, from [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Retrieved February 7, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Retrieved February 7, 2026, from [Link]

  • Representative drugs containing the pyrazole scaffold. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2025, February 5). Retrieved February 7, 2026, from [Link]

  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved February 7, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved February 7, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (2023, April 25). Retrieved February 7, 2026, from [Link]

  • The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. (2026, January 29). Retrieved February 7, 2026, from [Link]

  • 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). Retrieved February 7, 2026, from [Link]

Sources

Technical Monograph: 1-Methyl-1H-pyrazol-4-amine as a Strategic Building Block

[1]

Executive Summary

1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) has emerged as a high-value building block in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Unlike its unsubstituted analog (1H-pyrazol-4-amine), the N-methylated variant eliminates tautomeric ambiguity, providing a fixed steric and electronic profile that simplifies Structure-Activity Relationship (SAR) studies.[1]

This guide details the synthetic utility of this amine, focusing on its role as a robust nucleophile in amide couplings, SNAr reactions, and palladium-catalyzed cross-couplings. We analyze its application in constructing bioactive scaffolds for targets such as IRAK4 , c-Met , and CDK , supported by validated protocols and mechanistic insights.[1]

Chemical Profile & Reactivity

The 4-aminopyrazole moiety is distinct from typical anilines or alkyl amines.[1] The amino group at position 4 is electron-rich due to the pi-excessive nature of the pyrazole ring, yet its nucleophilicity is modulated by the aromatic system.[1]

PropertyDataRelevance
CAS Number 69843-13-6Unique Identifier
Formula C₄H₇N₃MW: 97.12 g/mol
Physical State Crystalline Solid / OilLow melting point (47-50 °C); often handled as HCl salt for stability.[1][2][3]
Basicity (pKa) ~4.0 - 5.0 (Conjugate acid)Less basic than alkyl amines; requires efficient coupling agents or catalysts.[1]
Electronic Character

-Excessive Heterocycle
The C4 position is nucleophilic; the amine is a competent nucleophile for SNAr.
Tautomerism None The 1-methyl group locks the ring, preventing the 1H/2H tautomeric shift common in NH-pyrazoles.[1]

Synthesis of the Building Block

While commercially available, in-house preparation is often required for isotopic labeling or scale-up.[1] The standard industrial route involves the hydrogenation of 1-methyl-4-nitropyrazole .[1]

Protocol: Catalytic Hydrogenation
  • Precursor: 1-Methyl-4-nitropyrazole (CAS: 3994-50-1).[1]

  • Conditions: H₂ (60 bar), 10% Pd/C, Methanol, 70°C.

  • Yield: >98%.

Mechanistic Note: The high pressure is often used in flow chemistry (e.g., H-Cube reactors) to ensure rapid reduction without poisoning the catalyst with reaction byproducts.[1]

Synthesiscluster_0cluster_1Nitro1-Methyl-4-nitropyrazoleAmine1-Methyl-1H-pyrazol-4-amineNitro->AmineH2 (60 bar), Pd/CMeOH, 70°C>98% Yield

Figure 1: Industrial synthesis route via catalytic hydrogenation.[1]

Primary Synthetic Workflows

Workflow A: Amide Bond Formation (The "Hinge Binder" Approach)

In kinase inhibitor design, the pyrazole amine often forms a key hydrogen bond with the hinge region of the kinase ATP pocket. The most common reaction is coupling with a heteroaryl carboxylic acid.

Case Study: Synthesis of IRAK4 Inhibitors.

  • Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA (Diisopropylethylamine).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[1]

Validated Protocol (Adapted from US2011/0251176):
  • Charge: To a reaction vessel, add 1-methyl-1H-pyrazol-4-amine (1.0 equiv), the carboxylic acid partner (e.g., 3-amino-6-bromopicolinic acid, 1.2 equiv), and PyBOP (1.15 equiv).

  • Solvate: Add DCM (concentration ~0.2 M).

  • Activate: Add DIPEA (3.0 equiv) dropwise.[1]

  • Reaction: Stir at Room Temperature (RT) for 4–24 hours. Monitor by LCMS.

  • Workup: Remove solvent. Purify via flash chromatography (Heptane/EtOAc).

Expert Insight: PyBOP is preferred over EDC/HOBt for this amine because the pyrazole nitrogen can sometimes interfere with carbodiimide intermediates. Phosphonium salts drive the reaction to completion more effectively for less nucleophilic heteroaryl amines.

Workflow B: Nucleophilic Aromatic Substitution (SNAr)

This amine is an excellent nucleophile for displacing halides on electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines), a ubiquitous motif in drugs like Avapritinib or Crizotinib analogs.[1]

  • Electrophile: 2,4-dichloropyrimidine or 4-chloropyridine.[1]

  • Conditions: n-Butanol or Isopropanol, DIPEA, 80–120°C (Thermal or Microwave).[1]

SNArReactants1-Methyl-1H-pyrazol-4-amine+ 2,4-DichloropyrimidineTransitionMeisenheimer ComplexReactants->TransitioniPrOH, DIPEA90°CProductN-(Pyrimidin-4-yl)pyrazol-4-amineTransition->Product- HCl

Figure 2: SNAr mechanism for coupling to pyrimidine cores.

Workflow C: Palladium-Catalyzed Cross-Coupling

When SNAr is not feasible (e.g., unactivated aryl halides), Buchwald-Hartwig amination is the standard.[1]

  • Catalyst System: Pd₂(dba)₃ with XPhos or BrettPhos .

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: Dioxane or Toluene, 100°C.

  • Critical Note: The pyrazole nitrogens can coordinate to Pd, potentially poisoning the catalyst. Using bulky, electron-rich phosphine ligands (like XPhos) is crucial to maintain the active catalytic cycle.[1]

Structural Biology Context: Why This Scaffold?

The "Methyl Block" Effect

Using 1-methyl-1H-pyrazol-4-amine instead of 1H-pyrazol-4-amine is a deliberate medicinal chemistry strategy.[1]

  • NH-Pyrazole: Exists as a mixture of 1H and 2H tautomers. This creates ambiguity in binding modes—the inhibitor might bind one way in solution and another in the protein pocket, complicating thermodynamic analysis.

  • N-Methyl Pyrazole: Locks the tautomer. The geometry is fixed. The methyl group also adds a small hydrophobic bulk that can displace conserved water molecules in the kinase pocket (e.g., the "gatekeeper" region), often improving potency and selectivity.

Bioisosterism

The 1-methyl-1H-pyrazol-4-amine unit is often used as a bioisostere for:

  • Anilines: Improved solubility and reduced toxicity (less prone to forming reactive quinone-imine metabolites).[1]

  • 3-Aminopyridines: Similar geometry but different hydrogen bond donor/acceptor capability.[1]

Case Study: c-Met Inhibitor Optimization

Compound: PF-04254644 (Pfizer) Target: c-Met (Receptor Tyrosine Kinase)[1]

In the discovery of PF-04254644, the 1-methyl-1H-pyrazol-4-yl moiety was attached to a triazolopyridazine core.[1][4]

  • Role: The pyrazole ring projects into the solvent-exposed region, while the amine linkage orients the core scaffold.

  • Outcome: The specific use of the 1-methyl group provided high selectivity against other kinases but eventually revealed off-target PDE inhibition, highlighting the sensitivity of the kinome to the precise electronics of the pyrazole ring.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Storage: The free base can darken upon air exposure (oxidation). Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in non-polar hydrocarbons.

References

  • Industrial Synthesis via Hydrogenation

    • Source: ChemicalBook / Patent Literature (US2011/0251176).[1]

    • Context: Reduction of 1-methyl-4-nitropyrazole using H-Cube reactor.
  • Medicinal Chemistry Applications (IRAK4)

    • Title: Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4.[1][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2015).[1][6]

  • c-Met Inhibitor Case Study (PF-04254644)

    • Title: Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline...
    • Source: Journal of Medicinal Chemistry (2012).
  • Buchwald-Hartwig Coupling on Pyrazoles

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[1]

    • Source: Molecules (2020).[1][7]

  • Safety Data

    • Source: PubChem CID 4770990.
    • [1]

The Versatile Building Block: A Technical Guide to 1-Methyl-1H-pyrazol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Characterization, and Application for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[2] Among the vast family of pyrazole derivatives, 1-methyl-1H-pyrazol-4-amine has emerged as a particularly valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery programs.[3]

This technical guide provides a comprehensive literature review of 1-methyl-1H-pyrazol-4-amine, delving into its synthesis, chemical properties, and its significant applications in the development of targeted therapies. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with a detailed and practical understanding of this key intermediate, enabling its effective utilization in the quest for new medicines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-methyl-1H-pyrazol-4-amine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₄H₇N₃[4]
Molecular Weight 97.12 g/mol [4]
CAS Number 69843-13-6[4]
XLogP3 -0.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 0[4]

Synthesis of 1-Methyl-1H-pyrazol-4-amine: A Reliable and Scalable Route

The most common and efficient synthesis of 1-methyl-1H-pyrazol-4-amine involves a two-step process starting from the readily available 1-methylpyrazole. This process includes nitration followed by reduction of the nitro group.

Synthesis_of_1-methyl-1H-pyrazol-4-amine cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 1-methylpyrazole 1-Methylpyrazole 1-methyl-4-nitropyrazole 1-Methyl-4-nitropyrazole 1-methylpyrazole->1-methyl-4-nitropyrazole Nitration Nitrating_agent HNO₃ / H₂SO₄ Nitrating_agent->1-methyl-4-nitropyrazole 1-methyl-4-nitropyrazole_2 1-Methyl-4-nitropyrazole 1-methyl-1H-pyrazol-4-amine 1-Methyl-1H-pyrazol-4-amine 1-methyl-4-nitropyrazole_2->1-methyl-1H-pyrazol-4-amine Reduction Reducing_agent H₂, Pd/C Reducing_agent->1-methyl-1H-pyrazol-4-amine

Figure 1: General synthetic scheme for 1-methyl-1H-pyrazol-4-amine.

Experimental Protocol: Synthesis via Reduction of 1-Methyl-4-nitropyrazole

This protocol is based on a reported high-yield synthesis.[5]

Step 1: Nitration of 1-Methylpyrazole

A detailed procedure for the nitration of 1-methylpyrazole to yield 1-methyl-4-nitropyrazole can be adapted from methods used for similar pyrazoles.[6] Typically, this involves the careful addition of 1-methylpyrazole to a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Step 2: Catalytic Hydrogenation of 1-Methyl-4-nitropyrazole

  • Materials:

    • 1-Methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol)[5]

    • Methanol (250 mL)[5]

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-methyl-4-nitro-1H-pyrazole in methanol in a suitable hydrogenation vessel.[5]

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas to 60 bar.[5]

    • Heat the reaction mixture to 70 °C with vigorous stirring.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazol-4-amine.

  • Yield:

    • This method has been reported to provide a near-quantitative yield (99%).[5]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methyl group protons (N-CH₃).

  • Two singlets for the pyrazole ring protons at positions 3 and 5. The proton at C5 is typically downfield compared to the proton at C3.

  • A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule:

  • One signal for the methyl carbon (N-CH₃).

  • Three signals for the pyrazole ring carbons (C3, C4, and C5). The carbon bearing the amine group (C4) will be significantly upfield due to the electron-donating effect of the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present:

  • N-H stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.[7]

  • C-H stretching: Peaks just below 3000 cm⁻¹ for the methyl and pyrazole C-H bonds.[7]

  • N-H bending: A scissoring vibration around 1600 cm⁻¹.[7]

  • C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyrazole ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 97, corresponding to the molecular weight of the compound.[4] The fragmentation pattern will likely involve the loss of HCN and N₂, which are characteristic of the pyrazole ring.[8]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-methyl-1H-pyrazol-4-amine stems from the reactivity of its primary amine group. This functionality serves as a key handle for introducing the pyrazole scaffold into larger molecules through various C-N bond-forming reactions.[3]

Reactivity_of_1-methyl-1H-pyrazol-4-amine cluster_reactions Key Reactions cluster_products Product Scaffolds Amine 1-Methyl-1H-pyrazol-4-amine Amide_Coupling Amide Coupling (with Carboxylic Acids, Acid Chlorides) Amine->Amide_Coupling R-COOH, Coupling Agent Buchwald_Hartwig Buchwald-Hartwig Amination (with Aryl Halides) Amine->Buchwald_Hartwig Ar-X, Pd Catalyst, Base Schiff_Base Schiff Base Formation (with Aldehydes, Ketones) Amine->Schiff_Base R-CHO or R-CO-R' Amide_Product Pyrazolyl Amides Amide_Coupling->Amide_Product Arylamine_Product N-Aryl Pyrazolylamines Buchwald_Hartwig->Arylamine_Product Imine_Product Pyrazolyl Imines Schiff_Base->Imine_Product

Figure 2: Key synthetic transformations of 1-methyl-1H-pyrazol-4-amine.

Amide Bond Formation

One of the most fundamental and widely used reactions of 1-methyl-1H-pyrazol-4-amine is its acylation to form amides. This can be achieved through various standard amide coupling protocols.

Typical Amide Coupling Protocol:

  • Activation of Carboxylic Acid: The carboxylic acid coupling partner is activated using a suitable coupling agent. Common choices include:

    • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.[9]

    • Phosphonium salts: such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[5][9]

    • Uronium/Guanidinium salts: like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[9]

  • Amine Addition: 1-Methyl-1H-pyrazol-4-amine is then added to the activated carboxylic acid species, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during the reaction.[5]

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile at room temperature.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.[10] This reaction is instrumental in synthesizing N-aryl pyrazole derivatives.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.[5][10]

  • Amine Coordination and Deprotonation: The amine (in this case, 1-methyl-1H-pyrazol-4-amine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[5][10]

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl pyrazole product, regenerating the Pd(0) catalyst.[5][10]

Applications in Drug Discovery: A Building Block for Kinase Inhibitors

The 1-methyl-1H-pyrazol-4-amine scaffold is prominently featured in the development of various kinase inhibitors, which are a major class of targeted cancer therapies.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. Several potent CDK2 inhibitors incorporating the 1-methyl-1H-pyrazol-4-amine moiety have been developed.[11]

In one study, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized, where 1-methyl-1H-pyrazol-4-amine was a key building block.[11] The resulting compounds exhibited potent CDK2 inhibitory activity.

CompoundModificationCDK2 Kᵢ (µM)Reference
15 5-chloro-N-(1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine0.005[11]
23 5-chloro-N-(1H-pyrazol-5-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine0.090[11]

The data highlights the importance of the substitution pattern on the pyrazole ring for potent CDK2 inhibition.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are a family of receptor tyrosine kinases that play a role in the development and function of the nervous system. Their aberrant activation is a driver in various cancers. 4-Aminopyrazolylpyrimidines have been identified as potent inhibitors of Trk kinases.[8]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are involved in inflammatory responses.[2] Dysregulation of these pathways is linked to various inflammatory diseases and cancers. 1-Methyl-1H-pyrazol-4-amine has been utilized in the synthesis of potent IRAK4 inhibitors.

Conclusion

1-Methyl-1H-pyrazol-4-amine has firmly established itself as a valuable and versatile building block in modern drug discovery. Its straightforward and high-yielding synthesis, coupled with the predictable reactivity of its primary amine group, makes it an attractive starting material for the construction of complex and diverse molecular libraries. Its prevalence in the structure of potent kinase inhibitors underscores its significance as a privileged scaffold for targeted therapies. As the demand for novel and effective therapeutics continues to grow, the strategic application of 1-methyl-1H-pyrazol-4-amine is poised to remain a key enabler in the development of the next generation of medicines.

References

Sources

Methodological & Application

protocol for amide bond formation using 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Bond Formation Utilizing 1-Methyl-1H-pyrazol-4-amine

Introduction: The Pyrazole Moiety in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the key linkage in peptides and a vast array of pharmaceuticals.[1] The synthesis of amides is one of the most frequently executed reactions in drug discovery.[2][3] Within this landscape, heterocyclic building blocks are of paramount importance for exploring novel chemical space and tailoring pharmacological properties. 1-Methyl-1H-pyrazol-4-amine stands out as a versatile intermediate, prized for its unique structural and electronic features.[4] The pyrazole ring system is a prevalent motif in many biologically active molecules and approved drugs, contributing to metabolic stability and serving as a valuable pharmacophore.[4][5]

The amine functionality at the 4-position of the 1-methylpyrazole ring provides a direct handle for functionalization, most commonly through amide bond formation.[4] This allows for the systematic construction of compound libraries to optimize potency, selectivity, and pharmacokinetic profiles. However, as a heteroaromatic amine, its electronic properties can present unique challenges compared to more nucleophilic aliphatic amines, often requiring carefully optimized conditions for efficient coupling.[6][7]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanistic principles, offers field-tested experimental protocols, and presents a systematic approach to troubleshooting common challenges associated with the use of 1-methyl-1H-pyrazol-4-amine in amide synthesis.

Mechanistic Underpinnings of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under ambient conditions, requiring high temperatures that are incompatible with complex molecules. Therefore, the reaction universally proceeds via the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group. This is followed by a nucleophilic acyl substitution reaction where the amine attacks the activated carbonyl carbon.[8][9]

The process can be summarized in two fundamental stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[9]

  • Coupling: The amine, in this case, 1-methyl-1H-pyrazol-4-amine, acts as a nucleophile, attacking the activated carbonyl center to form a tetrahedral intermediate, which then collapses to yield the desired amide and a stoichiometric byproduct derived from the coupling reagent.[8]

G Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (Active Ester, O-Acylisourea) Carboxylic_Acid->Active_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Tetrahedral_Intermediate Tetrahedral Intermediate Active_Intermediate->Tetrahedral_Intermediate Amine 1-Methyl-1H-pyrazol-4-amine Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Target Amide Tetrahedral_Intermediate->Amide_Product Collapse & Leaving Group Expulsion Workup Aqueous Work-up Amide_Product->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification

The Role of Coupling Reagents and Additives

The choice of coupling reagent is critical and often depends on the steric and electronic properties of the substrates.

  • Carbodiimides (EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate carboxylic acids to form O-acylisourea intermediates.[10] While effective, these intermediates can sometimes rearrange into unreactive N-acylureas. To mitigate this and reduce potential racemization of chiral acids, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently used.[11][12] HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester.[6]

  • Onium Salts (HATU, HBTU, PyBOP): This class of reagents is generally more powerful and efficient, particularly for challenging couplings involving sterically hindered substrates or less nucleophilic amines like 1-methyl-1H-pyrazol-4-amine.[6][7][13]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the HOAt leaving group, which is more reactive than HOBt due to anchimeric assistance from the pyridine nitrogen, making it one of the most effective coupling reagents.[11]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is also highly effective and a non-toxic alternative to the original BOP reagent.[13][14]

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of amides from 1-methyl-1H-pyrazol-4-amine. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: HATU-Mediated Coupling (Recommended for General Use)

This protocol is highly reliable, especially for electron-deficient or sterically demanding partners, due to the high reactivity of HATU.[6][15]

Materials and Reagents:

  • Carboxylic acid (R-COOH)

  • 1-Methyl-1H-pyrazol-4-amine

  • HATU (≥98%)

  • N,N-Diisopropylethylamine (DIPEA, ≥99.5%, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1–0.5 M.

  • Reagent Addition: Add 1-methyl-1H-pyrazol-4-amine (1.0–1.2 eq) to the solution, followed by HATU (1.1–1.3 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.0–3.0 eq) dropwise. Causality Note: The base deprotonates the carboxylic acid and neutralizes the HCl byproduct, driving the reaction forward. Adding it at 0 °C helps control any exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2–16 hours. For particularly challenging substrates, warming to 40-50 °C may be beneficial.[16]

  • Work-up: a. Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break emulsions and remove water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[14][17]

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

This is a classic and more economical method, suitable for many standard couplings.[6][10]

Materials and Reagents:

  • Same as Protocol 1, but replace HATU and DIPEA with:

  • EDC hydrochloride (≥98%)

  • HOBt monohydrate (≥97%)

  • Triethylamine (TEA) or DIPEA (optional, but recommended)

  • Dichloromethane (DCM, anhydrous) or DMF (anhydrous)

Procedure:

  • Activation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.1–1.3 eq), and EDC·HCl (1.1–1.3 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (0.1–0.5 M).

  • Pre-activation: Stir the mixture at room temperature for 15–30 minutes. Causality Note: This pre-activation step allows for the formation of the reactive HOBt-ester intermediate before the amine is introduced, which can improve yields and minimize side reactions.[18]

  • Amine Addition: Add 1-methyl-1H-pyrazol-4-amine (1.0–1.2 eq) to the activated mixture. If the amine is used as a hydrochloride salt, add a base like TEA or DIPEA (1.0 eq) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 4–24 hours, monitoring by TLC or LC-MS.

  • Work-up, Drying, and Purification: Follow steps 6-8 from Protocol 1. The aqueous washes are particularly important here to remove the urea byproduct from EDC and any remaining HOBt.[19]

Comparative Data and Key Parameters

The choice of coupling conditions can significantly impact reaction efficiency. The following table summarizes typical parameters for common coupling reagents.

Coupling ReagentAmine (eq)Reagent (eq)Additive (eq)Base (eq)Typical SolventTemp (°C)Time (h)
HATU 1.0 - 1.21.1 - 1.3-DIPEA (2-3)DMF, DCM25 - 502 - 16
PyBOP 1.0 - 1.21.1 - 1.3-DIPEA (2-3)DMF, DCM254 - 24
EDC / HOBt 1.0 - 1.21.1 - 1.3HOBt (1.1-1.3)DIPEA/TEA (1-2)DCM, DMF254 - 24
DCC / HOBt 1.0 - 1.21.1HOBt (1.1)-DCM, THF256 - 24

Note: Equivalents are relative to the limiting reagent, typically the carboxylic acid.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. The reduced nucleophilicity of heteroaromatic amines like 1-methyl-1H-pyrazol-4-amine is a primary consideration.[6][7]

// Nodes Start [label="Problem Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield [label="Low or No Conversion"]; Side_Products [label="Multiple Spots on TLC"]; Purification_Issue [label="Difficult Purification"];

Cause_Reactivity [label="Cause: Low Reactivity\n(Amine/Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Conditions [label="Cause: Suboptimal Conditions\n(Moisture, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Byproducts [label="Cause: Reagent Byproducts\n(Urea, HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Rearrangement [label="Cause: N-Acylurea Formation\n(with Carbodiimides)", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Reagent [label="Solution:\n• Switch to stronger reagent (HATU/PyBOP)\n• Increase reaction temperature (40-50°C)\n• Increase reaction time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Dry [label="Solution:\n• Use anhydrous solvents/reagents\n• Run under inert atmosphere\n• Verify stoichiometry of reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Wash [label="Solution:\n• Perform thorough aqueous washes\n(Acidic/Basic as needed)\n• Use LiCl wash to remove DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Order [label="Solution:\n• Use EDC with an additive (HOBt)\n• Pre-activate acid before adding amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Low_Yield; Start -> Side_Products; Start -> Purification_Issue;

Low_Yield -> Cause_Reactivity; Low_Yield -> Cause_Conditions; Side_Products -> Cause_Rearrangement; Side_Products -> Cause_Conditions; Purification_Issue -> Cause_Byproducts;

Cause_Reactivity -> Sol_Reagent [color="#34A853"]; Cause_Conditions -> Sol_Dry [color="#34A853"]; Cause_Byproducts -> Sol_Wash [color="#34A853"]; Cause_Rearrangement -> Sol_Order [color="#34A853"]; } केंद Caption: A logic diagram for troubleshooting amide coupling reactions.

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Low Nucleophilicity: 1-methyl-1H-pyrazol-4-amine is less reactive than aliphatic amines.[6] 2. Steric Hindrance: The carboxylic acid or amine is sterically bulky. 3. Moisture: Water hydrolyzes the activated intermediate.[18]1. Switch to a more powerful coupling reagent like HATU or PyAOP. 2. Increase the reaction temperature to 40-50 °C and/or extend the reaction time.[16] 3. Ensure all glassware is oven-dried and use high-quality anhydrous solvents.
Formation of Side Products 1. N-Acylurea Formation: With carbodiimides (EDC/DCC), the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. 2. Guanidinylation: Excess uronium reagent (HBTU/HATU) can sometimes react with the free amine product.[11]1. Always use an additive like HOBt or HOAt with carbodiimides. Pre-activating the acid before adding the amine can also help. 2. Avoid a large excess of the coupling reagent; use 1.1-1.3 equivalents.
Difficult Purification 1. Reagent Byproducts: The urea byproduct from EDC/DCC or residual HOBt/HOAt co-elutes with the product. 2. Solvent Residue: High-boiling solvents like DMF are difficult to remove.1. Perform a thorough aqueous work-up. An acidic wash (e.g., dilute HCl) can remove basic byproducts, and a basic wash (e.g., NaHCO₃) removes acidic ones like HOBt.[19] 2. If the product is stable, perform several co-evaporations with a lower-boiling solvent like toluene. For DMF removal, washing the organic layer with 5% aqueous LiCl solution can be effective.[19]

References

  • The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Amide Bond Activation of Biological Molecules.
  • Amide bond formation: beyond the dilemma between activation and racemis
  • What Is The Detailed Mechanism Of Amide Bond Form
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amide Synthesis. Fisher Scientific.
  • Amide coupling reaction in medicinal chemistry.
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis. ChemicalBook.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides. (2022).
  • Coupling Reagents. Aapptec Peptides.
  • A convenient protocol for amide bond formation for electron deficient amines.
  • Why HATU is not working in a coupling reaction. (2018).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry.
  • What is the best technique for amide purification? (2020).
  • Pyrazole Amide Scaffolds in Agricultural Chemistry. (2025). American Chemical Society.
  • Emerging Methods in Amide- and Peptide-Bond Formation. (2025).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • An efficient metal-free and catalyst-free C–S/C–O bond-formation str
  • Struggling with amide coupling. Reddit.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Synthesis of 3-methyl-1H-pyrazol-5-amine. (2025).
  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Royal Society of Chemistry.
  • EDC-HOBt Amide coupling workup help. (2024). Reddit.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Amide synthesis by acyl
  • A green chemistry perspective on catalytic amide bond form
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.

Sources

Application Notes and Protocols for N-Alkylation Reactions of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] N-alkylation of the pyrazole scaffold, and specifically of amino-substituted pyrazoles like 1-methyl-1H-pyrazol-4-amine, is a critical derivatization strategy. This modification allows for the fine-tuning of a molecule's steric and electronic profile, which can profoundly impact its potency, selectivity, and pharmacokinetic properties. The resulting secondary and tertiary amines are prevalent in pharmaceuticals targeting a broad spectrum of diseases, including cancer, inflammation, and infectious agents.

This technical guide provides detailed protocols and expert insights into the N-alkylation of 1-methyl-1H-pyrazol-4-amine, a versatile building block in drug development. We will explore two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . For each method, we will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that ensure successful and reproducible outcomes.

Method 1: Reductive Amination - A Versatile and Controlled Approach

Reductive amination is a powerful and highly favored method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[2] This one-pot reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.[3] A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylation with alkyl halides.[2]

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the imine from the amine and the carbonyl compound (aldehyde or ketone). The choice of reducing agent is crucial; it must be mild enough to not reduce the starting carbonyl compound but potent enough to reduce the formed imine or iminium ion. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.[4]

Reductive_Amination_Mechanism cluster_imine Imine Formation (Acid Catalyzed) cluster_reduction Reduction Py_NH2 1-Methyl-1H-pyrazol-4-amine Imine Imine Intermediate Py_NH2->Imine + Carbonyl Aldehyde Aldehyde/Ketone Aldehyde->Imine Product N-Alkylated Product Imine->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: Reductive amination workflow.

Detailed Experimental Protocol: N-Benzylation via Reductive Amination

This protocol describes the N-benzylation of 1-methyl-1H-pyrazol-4-amine with benzaldehyde using sodium borohydride as the reducing agent.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in methanol.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5] Monitor the progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-methyl-1H-pyrazol-4-amine.

ParameterConditionRationale
Solvent MethanolGood solvent for reactants and the borohydride reducing agent.
Catalyst Acetic AcidCatalyzes the formation of the imine intermediate.
Reducing Agent Sodium BorohydrideMild and effective for the reduction of the in situ formed imine.
Temperature 0 °C to Room Temp.Controls the rate of reduction and minimizes side reactions.
Reaction Time 3-6 hoursTypically sufficient for complete conversion.
Expected Yield 80-95%Dependant on the specific aldehyde and purification efficiency.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a classical and straightforward method for the formation of C-N bonds. This SN2 reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide.[6]

Mechanistic Considerations and Control of Over-alkylation

The primary challenge in the direct alkylation of primary amines is preventing over-alkylation to form tertiary amines and even quaternary ammonium salts. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

To favor mono-alkylation, the following strategies can be employed:

  • Use of excess amine: Employing a significant excess of the primary amine shifts the equilibrium towards the formation of the mono-alkylated product.

  • Slow addition of the alkylating agent: Adding the alkyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the secondary amine reacting further.

  • Choice of base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).

Direct_Alkylation_Workflow cluster_reactants Reactants Py_NH2 1-Methyl-1H-pyrazol-4-amine Reaction Reaction (Room Temp or Heat) Py_NH2->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction Product N-Alkylated Product Reaction->Product Byproduct Salt Byproduct Reaction->Byproduct

Caption: Direct N-alkylation workflow.

Detailed Experimental Protocol: N-Alkylation with an Alkyl Bromide

This protocol provides a general procedure for the mono-alkylation of 1-methyl-1H-pyrazol-4-amine with an alkyl bromide.

Materials:

  • 1-Methyl-1H-pyrazol-4-amine

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1-methyl-1H-pyrazol-4-amine (1.0 eq.) in acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl bromide (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.[7]

  • Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-1-methyl-1H-pyrazol-4-amine.

ParameterConditionRationale
Base Potassium CarbonateInexpensive, non-nucleophilic base to neutralize the HBr byproduct.
Solvent Acetonitrile or DMFPolar aprotic solvents that facilitate SN2 reactions.
Stoichiometry Slight excess of alkyl halideTo ensure complete consumption of the starting amine.
Temperature Room Temp. to 60 °CTo control the reaction rate and minimize side reactions.
Reaction Time 4-24 hoursDependent on the reactivity of the alkyl halide.
Expected Yield 60-85%Varies with the alkyl halide and success of mono-alkylation control.

Alternative Methodologies: Expanding the Synthetic Toolbox

While reductive amination and direct alkylation are workhorse reactions, other methods can be advantageous for specific applications.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the formation of N-aryl or N-heteroaryl bonds.[8][9] The reaction typically involves an aryl halide or triflate, a palladium catalyst with a specialized ligand, and a base.[10]

  • N-Alkylation with Alcohols: This "green chemistry" approach uses alcohols as alkylating agents, with water as the only byproduct.[11] These reactions are often catalyzed by transition metals, such as ruthenium or iridium complexes.[12]

Safety Precautions

  • General Handling: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkylating Agents: Alkyl halides are often volatile, flammable, and can be toxic and corrosive. Handle with care and avoid inhalation or skin contact.

  • Reducing Agents: Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Add it slowly and in portions to the reaction mixture.

  • Solvents: Use appropriate precautions when working with flammable organic solvents.

Conclusion

The N-alkylation of 1-methyl-1H-pyrazol-4-amine is a fundamental transformation in the synthesis of novel compounds for drug discovery and development. Reductive amination offers a controlled and high-yielding route to a wide variety of N-alkylated products, while direct alkylation with alkyl halides provides a straightforward, albeit potentially less selective, alternative. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired level of control over the reaction outcome. By understanding the underlying principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of N-alkylated pyrazole derivatives for further investigation.

References

  • BenchChem. (2025).
  • van der Marel, G., & Codee, J. (Eds.). (2014).
  • BenchChem. (2025).
  • Ortega-Alfaro, M. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196.
  • Organic Chemistry Portal. (n.d.).
  • Chen, Y., et al. (2018). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Molecules, 23(9), 2333.
  • Kiełbasiński, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9534–9546.
  • Mkrtchyan, S. A., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. Arkivoc, 2008(9), 42-51.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • ACS Green Chemistry Institute. (2026).
  • Park, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4693.
  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 8(11), 138.
  • Nowrouzi, N., & Jonaghani, M. Z. (2012). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Canadian Journal of Chemistry, 90(7), 597-602.
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (2017).
  • Rossi, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36453-36459.
  • Mondal, P., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 100(10), 101183.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Kempe, R., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • Wikipedia. (n.d.).
  • Zeynizadeh, B., & Rahimi, S. (2009). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Bulletin of the Korean Chemical Society, 30(9), 2093-2096.
  • BenchChem. (2025).
  • César, V., et al. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.

Sources

synthesis of novel antimicrobial agents from 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the Synthesis of Novel Antimicrobial Agents from 1-Methyl-1H-pyrazol-4-amine

Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Pyrazole derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5][6] This significance is underscored by the integration of the pyrazole moiety into established drugs like Sulfaphenazole.[7] The urgent global challenge of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating resistant pathogens.[8] In this context, 1-methyl-1H-pyrazol-4-amine emerges as a highly valuable and versatile starting material for generating libraries of new potential antimicrobial agents. Its primary amine group offers a reactive handle for a multitude of chemical transformations, allowing for systematic structural modifications to explore structure-activity relationships (SAR).[6][8]

This guide provides a detailed framework for the synthesis, purification, and characterization of novel antimicrobial candidates derived from 1-methyl-1H-pyrazol-4-amine. We will explore several robust synthetic pathways, providing step-by-step protocols and the scientific rationale behind key experimental choices.

Strategic Overview: Leveraging the 4-Amino Group for Diversification

The synthetic strategy hinges on the nucleophilic character of the exocyclic amino group at the C4 position of the 1-methyl-1H-pyrazole ring. This allows for the introduction of diverse pharmacophores through well-established chemical reactions. By modifying the substituents attached to this core, researchers can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for antimicrobial efficacy.

The following diagram illustrates the primary synthetic pathways from the starting material to three distinct classes of derivatives: Schiff bases, N-acylamides, and thioureas. Each class of compounds has a proven track record in antimicrobial research.

G cluster_0 Core Synthetic Pathways cluster_1 Downstream Applications start 1-Methyl-1H-pyrazol-4-amine (Starting Material) sb Novel Pyrazole Schiff Bases start->sb Aromatic Aldehyde, cat. Acid, EtOH amide Novel Pyrazole N-Acylamides start->amide Acyl Chloride, Base, DCM thiourea Novel Pyrazole Thioureas start->thiourea Isothiocyanate, MeCN eval Antimicrobial Evaluation (MIC/MBC Assays) sb->eval amide->eval thiourea->eval

Figure 1: Synthetic diversification strategy from 1-methyl-1H-pyrazol-4-amine.

Pathway 1: Synthesis of Pyrazole-based Schiff Bases via Condensation

Scientific Rationale: The formation of an imine (Schiff base) by reacting the primary amine of our pyrazole scaffold with various aromatic aldehydes is a classic and efficient method for generating molecular diversity.[3] The resulting C=N bond is crucial for biological activity in many compounds. The electronic properties of the aromatic aldehyde (i.e., the presence of electron-donating or electron-withdrawing groups) can significantly influence the antimicrobial potency of the final product, providing a straightforward avenue for SAR studies.

Protocol 1A: General Procedure for Schiff Base Synthesis

This protocol details the synthesis of (E)-N-(4-chlorobenzylidene)-1-methyl-1H-pyrazol-4-amine.

Materials and Reagents:

Reagent Supplier Purity Mol. Wt.
1-Methyl-1H-pyrazol-4-amine Sigma-Aldrich 97% 97.12 g/mol
4-Chlorobenzaldehyde Sigma-Aldrich 98% 140.57 g/mol
Ethanol (Absolute) Fisher Scientific 99.5% -
Glacial Acetic Acid Sigma-Aldrich 99.7% -

| Diethyl Ether | Fisher Scientific | ACS Grade | - |

Equipment:

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol) in 20 mL of absolute ethanol. Stir the solution until the amine is fully dissolved.

  • Aldehyde Addition: To the stirred solution, add 4-chlorobenzaldehyde (1.45 g, 10.3 mmol, 1.0 eq.).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

    • Causality: The acid catalyzes the reaction by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Product Precipitation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes. A solid precipitate should form.

    • Causality: The synthesized Schiff base is typically less soluble in cold ethanol than the reactants, allowing for isolation by precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted aldehyde.

  • Drying: Dry the purified product under vacuum to yield the final compound as a crystalline solid.

Characterization (Expected Results):

  • Appearance: Off-white to pale yellow solid.

  • Yield: 80-90%.

  • ¹H NMR (400 MHz, CDCl₃): Expect a characteristic singlet for the imine proton (-N=CH-) around δ 8.5-8.8 ppm. Aromatic protons will appear in the δ 7.4-7.8 ppm region. The pyrazole ring protons and the N-methyl group will be visible in the upfield region.

  • IR (ATR, cm⁻¹): Look for a strong C=N stretching band around 1620-1640 cm⁻¹.

Pathway 2: Synthesis of Pyrazole N-Acylamides

Scientific Rationale: Acylating the primary amine to form an amide bond introduces a stable, planar group that can act as a hydrogen bond donor and acceptor, which is often critical for binding to biological targets. The nature of the "R" group on the acyl chloride can be varied widely (aliphatic, aromatic, heterocyclic) to probe different binding pockets of microbial enzymes.

Protocol 2A: General Procedure for N-Acylamide Synthesis

This protocol details the synthesis of N-(1-methyl-1H-pyrazol-4-yl)benzamide.

Materials and Reagents:

Reagent Supplier Purity Mol. Wt.
1-Methyl-1H-pyrazol-4-amine Sigma-Aldrich 97% 97.12 g/mol
Benzoyl Chloride Sigma-Aldrich 99% 140.57 g/mol
Dichloromethane (DCM) Fisher Scientific ACS Grade -
Triethylamine (Et₃N) Sigma-Aldrich ≥99.5% 101.19 g/mol

| Saturated NaHCO₃ solution | - | - | - |

Equipment:

  • Two-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Step-by-Step Methodology:

  • Initial Setup: In a 100 mL two-neck flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol) and triethylamine (2.1 mL, 15.45 mmol, 1.5 eq.) in 30 mL of dry dichloromethane (DCM).

  • Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.

    • Causality: The acylation reaction is exothermic. Cooling prevents side reactions and ensures controlled addition. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.25 mL, 10.8 mmol, 1.05 eq.) in 10 mL of dry DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred pyrazole solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (or until completion by TLC).

  • Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution (to remove excess acid), 20 mL of water, and 20 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure amide.

Characterization (Expected Results):

  • Appearance: White solid.

  • Yield: 75-85%.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a downfield singlet for the amide N-H proton around δ 9.5-10.5 ppm.

  • IR (ATR, cm⁻¹): Look for a strong C=O (amide I) band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.

Pathway 3: Synthesis of Pyrazole Thioureas

Scientific Rationale: The thiourea moiety is a well-known pharmacophore in antimicrobial agents.[9] It is an excellent hydrogen bond donor and can also act as a metal chelator, potentially interfering with metalloenzymes essential for bacterial survival. The synthesis is typically straightforward and high-yielding.

Protocol 3A: General Procedure for Thiourea Synthesis

This protocol details the synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-3-phenylthiourea.

Materials and Reagents:

Reagent Supplier Purity Mol. Wt.
1-Methyl-1H-pyrazol-4-amine Sigma-Aldrich 97% 97.12 g/mol
Phenyl isothiocyanate Sigma-Aldrich 98% 135.19 g/mol

| Acetonitrile (MeCN) | Fisher Scientific | HPLC Grade | - |

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-pyrazol-4-amine (1.0 g, 10.3 mmol) in 25 mL of acetonitrile.

  • Isothiocyanate Addition: Add phenyl isothiocyanate (1.23 mL, 10.3 mmol, 1.0 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. A precipitate often forms as the reaction proceeds.

    • Causality: This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. No catalyst is typically required. Acetonitrile is a good polar aprotic solvent for this transformation.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

  • Washing and Drying: Wash the collected solid with a small amount of cold acetonitrile and dry under vacuum. The product is often pure enough without further purification.

Characterization (Expected Results):

  • Appearance: White or off-white solid.

  • Yield: >90%.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect two distinct singlets for the two N-H protons in the δ 9.0-10.0 ppm range.

  • IR (ATR, cm⁻¹): Look for a characteristic C=S stretching band around 1300-1350 cm⁻¹.

Visualizing the Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification of a target compound.

G cluster_workflow General Laboratory Workflow reactants 1. Combine Reactants & Solvents reaction 2. Reaction (Heating/Stirring) reactants->reaction Add Catalyst (if needed) workup 3. Work-up (Quenching/Extraction) reaction->workup Monitor by TLC purify 4. Purification (Recrystallization/ Chromatography) workup->purify char 5. Characterization (NMR, IR, MS) purify->char final Pure Target Compound char->final

Figure 2: Standard workflow for synthesis, purification, and analysis.

Antimicrobial Evaluation: A Hypothetical Data Set

Once synthesized, the novel compounds must be evaluated for their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the standard metric, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The following table presents hypothetical MIC data for a small library of synthesized compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDStructure/ModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
PZ-SB-Cl Schiff base, 4-Cl-Ph1664
PZ-SB-OMe Schiff base, 4-OMe-Ph32>128
PZ-AM-Ph Amide, Phenyl64128
PZ-TU-Ph Thiourea, Phenyl832
Ciprofloxacin (Control)0.250.015

Interpretation:

  • In this hypothetical set, the thiourea derivative (PZ-TU-Ph ) shows the most promising activity, particularly against the Gram-positive S. aureus.

  • For the Schiff bases, the electron-withdrawing chloro group (PZ-SB-Cl ) appears more favorable for activity than the electron-donating methoxy group (PZ-SB-OMe ), providing a clear direction for further SAR studies. The cell wall structure of bacteria is a key factor in the activity of antimicrobial compounds.[7]

Conclusion and Future Directions

1-Methyl-1H-pyrazol-4-amine is a powerful and cost-effective scaffold for the development of novel antimicrobial agents. The synthetic protocols outlined here provide robust and reproducible methods for generating diverse libraries of pyrazole derivatives. The functionalization of the 4-amino position through Schiff base, amide, and thiourea formation allows for extensive exploration of structure-activity relationships. Future work should focus on expanding the library of derivatives with different electronic and steric properties and testing them against a broader panel of pathogenic, including multidrug-resistant, bacteria.[8][10]

References

  • Nitulescu, G. M., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

  • Gouda, M. A., et al. (2020). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Sawy, E. R., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Rostom, S. A. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available at: [Link]

  • Kumar, K., & Bala, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Fichez, J., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available at: [Link]

  • Cighir, C., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. PubChem. Available at: [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Trofimenko, S., & Jones, W. D. (2005). New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. The Journal of Organic Chemistry. Available at: [Link]

  • Arkivoc. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Available at: [Link]

  • Păltinean, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics. Available at: [Link]

Sources

1-methyl-1H-pyrazol-4-amine in the construction of metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Leveraging 1-methyl-1H-pyrazol-4-amine in the Design and Functionalization of Metal-Organic Frameworks

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the strategic use of 1-methyl-1H-pyrazol-4-amine in the burgeoning field of metal-organic frameworks (MOFs). Moving beyond a simple recitation of facts, this guide elucidates the chemical reasoning behind experimental design, offering detailed protocols and insights into the nuanced roles this versatile ligand can play, from a synthesis modulator to a powerful tool for post-synthetic functionalization, particularly in biomedical applications.

Introduction: The Strategic Value of Pyrazole Moieties in MOF Chemistry

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as leading candidates for applications in gas storage, catalysis, sensing, and notably, drug delivery.[3][4][5]

The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the final framework. Ligands incorporating N-heterocycles, such as pyrazole, are of significant interest. The pyrazole ring offers several advantages:

  • Robust Coordination: The nitrogen atoms of the pyrazole ring are excellent coordination sites for a wide variety of metal ions, contributing to the formation of stable framework structures.

  • Tunable Electronics: The electronic properties of the pyrazole ring can be modified through substitution, influencing the framework's catalytic or sensing capabilities.

  • Functionalizability: The pyrazole scaffold can be readily functionalized with other groups to impart specific properties. For instance, the addition of carboxylic acid groups allows them to act as primary structural linkers.[1][4]

While multitopic ligands like pyrazole dicarboxylic acids are common for building the primary MOF structure[6][7], smaller, monofunctional pyrazole derivatives such as 1-methyl-1H-pyrazol-4-amine serve more specialized, yet critical, roles in creating advanced functional materials.

The Multifaceted Roles of 1-methyl-1H-pyrazol-4-amine in MOF Construction

1-methyl-1H-pyrazol-4-amine is not a typical primary linker for MOF construction due to its monotopic nature (from a linker-to-metal node perspective). However, its unique combination of a coordinating pyrazole ring and a reactive primary amine group makes it a valuable tool for two key strategies: synthesis modulation and post-synthetic modification (PSM) .

Causality in Experimental Choice: Why Use a Modulator?

During MOF synthesis, particularly under solvothermal conditions, the rapid precipitation of the crystalline framework can lead to small crystal sizes, high defect densities, and interpenetrated structures. A modulator is a chemical agent, often structurally similar to the linker but monofunctional, that competes for coordination to the metal centers. This competition slows down the nucleation and growth process, leading to larger, more well-defined crystals with improved porosity. The 1-methyl-1H-pyrazol-4-amine can act as such a modulator, temporarily capping metal cluster growth points and promoting more ordered framework assembly.

Post-Synthetic Modification (PSM): A Gateway to Advanced Functionality

Post-synthetic modification is a powerful technique for introducing chemical functionality into a pre-existing MOF.[8] This approach allows for the incorporation of complex functional groups that might not be stable under the initial MOF synthesis conditions. The primary amine of 1-methyl-1H-pyrazol-4-amine is an ideal handle for PSM, enabling its covalent attachment to the framework. This is particularly relevant for drug development, where the amine can be used to:

  • Improve Biocompatibility: By conjugating biocompatible molecules like polyethylene glycol (PEG).

  • Enable Targeted Delivery: By attaching targeting ligands (e.g., folic acid) that bind to specific cell surface receptors.

  • Provide a pH-Responsive Release Mechanism: The amine group's basicity can be exploited for pH-sensitive drug release in acidic tumor microenvironments.

The workflow below illustrates the general strategy for using an amine-containing molecule for the functionalization of a parent MOF.

PSM_Workflow cluster_synthesis Part 1: Parent MOF Synthesis cluster_psm Part 2: Post-Synthetic Modification Metal_Salt Metal Salt Precursor Synthesis Solvothermal Synthesis Metal_Salt->Synthesis Organic_Linker Bifunctional Organic Linker (e.g., with -CHO group) Organic_Linker->Synthesis Solvent Solvent (e.g., DMF) Solvent->Synthesis Parent_MOF Parent MOF with Reactive Sites Synthesis->Parent_MOF PSM_Reaction PSM Reaction (e.g., Imine Condensation) Parent_MOF->PSM_Reaction Activation Amine_Ligand 1-methyl-1H-pyrazol-4-amine Amine_Ligand->PSM_Reaction Functionalized_MOF Functionalized MOF with Pyrazole Moiety PSM_Reaction->Functionalized_MOF Purification

Caption: Imine condensation reaction for PSM.

Materials & Equipment:

  • Activated UiO-66-CHO (from Protocol 1)

  • 1-methyl-1H-pyrazol-4-amine

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel with condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with magnetic stirring

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, suspend 100 mg of activated UiO-66-CHO in 15 mL of anhydrous toluene.

  • Reagent Addition: Add a five-fold molar excess of 1-methyl-1H-pyrazol-4-amine relative to the aldehyde groups in the MOF.

    • Causality Insight: A large excess of the amine is used to drive the reaction equilibrium towards the product (the imine) and ensure a high degree of functionalization on the MOF framework.

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar) and heat the suspension to 80 °C with vigorous stirring. Allow the reaction to proceed for 48 hours.

  • Product Collection and Washing: Cool the reaction mixture to room temperature. Collect the solid product by centrifugation. Wash the functionalized MOF extensively to remove unreacted amine and any physisorbed molecules. Perform the following washing sequence:

    • 3x with toluene

    • 3x with ethanol

  • Drying: Dry the final product under vacuum at 60 °C overnight. The lower drying temperature (compared to activation) is chosen to preserve the newly formed imine bond.

Validation Checkpoint: Successful functionalization can be confirmed by several methods. ¹H NMR spectroscopy of a sample digested in D₂SO₄/D₂O will show new peaks corresponding to the pyrazole and methyl protons. FT-IR spectroscopy should show the appearance of a C=N stretching band (approx. 1620-1650 cm⁻¹) and a decrease in the C=O aldehyde peak (approx. 1690 cm⁻¹).

Data Presentation and Characterization Summary

Effective characterization is crucial for validating the synthesis and functionalization of MOFs. The data below represents typical expected outcomes for the described protocols.

Table 1: Synthesis & Modification Parameters

Parameter Protocol 1: UiO-66-CHO Synthesis Protocol 2: PSM with Amine
Metal Precursor ZrCl₄ -
Organic Linker(s) 2-formylterephthalic acid 1-methyl-1H-pyrazol-4-amine
Solvent DMF Toluene
Temperature 120 °C 80 °C
Reaction Time 24 hours 48 hours

| Product Yield | ~85% (based on linker) | >95% (mass recovery) |

Table 2: Key Characterization Data

Characterization Technique UiO-66-CHO (Parent MOF) Functionalized MOF Rationale for Change
PXRD Crystalline, matches standard Crystalline, pattern retained Confirms framework integrity post-modification
BET Surface Area ~1100 m²/g ~900 m²/g Decrease due to added mass and pore volume occupation by the functional group
FT-IR (cm⁻¹) ~1690 (C=O, aldehyde) ~1645 (C=N, imine), reduced C=O Indicates formation of the covalent imine bond
TGA (N₂ atm) Stable up to ~450 °C Stability may decrease slightly Confirms thermal stability of the functionalized material

| ¹H NMR (digested) | Shows peaks for BDC-CHO | Shows peaks for BDC-CHO and new peaks for the pyrazole and methyl groups | Unambiguously confirms the presence of the grafted molecule |

Conclusion and Future Directions

This guide has detailed the strategic application of 1-methyl-1H-pyrazol-4-amine not as a primary structural component, but as a sophisticated tool for the functionalization of metal-organic frameworks. The provided protocols for the synthesis of a reactive parent MOF and its subsequent post-synthetic modification offer a reliable pathway for creating advanced materials. The successful grafting of the pyrazole-amine moiety introduces new chemical handles that are highly relevant for drug development professionals, enabling applications in targeted drug delivery, controlled release, and enhanced biocompatibility. [9]Future work should focus on loading these functionalized frameworks with therapeutic agents and evaluating their release kinetics and cellular uptake to fully realize their biomedical potential.

References

  • Post-Synthetic Modification of Metal-Organic Frameworks. Chemical Reviews. [Link]

  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Coordination Chemistry Reviews. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Publishing. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. PMC - NIH. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research. [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]

  • Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Crystal Growth & Design - ACS Publications. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]

  • (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. [Link]

  • (PDF) Step-by-Step Route for the Synthesis of Metal−Organic Frameworks. Academia.edu. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable pharmaceutical intermediate. We will delve into the critical aspects of the synthetic process, offering field-proven insights and evidence-based solutions to frequently encountered issues.

The synthesis of 1-methyl-1H-pyrazol-4-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common route involves the nitration of 1-methylpyrazole to form 1-methyl-4-nitro-1H-pyrazole, followed by the reduction of the nitro group. This guide will provide a detailed breakdown of each stage, with a focus on troubleshooting and optimization.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process. The first step is an electrophilic aromatic substitution (nitration), followed by a reduction of the nitro group.

Synthesis_Pathway Start 1-methylpyrazole Intermediate 1-methyl-4-nitro-1H-pyrazole Start->Intermediate Nitration (e.g., HNO3/H2SO4) Product 1-methyl-1H-pyrazol-4-amine Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

Caption: General synthetic route for 1-methyl-1H-pyrazol-4-amine.

Troubleshooting Guide: A Deep Dive into Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Part 1: Nitration of 1-methylpyrazole

The nitration of 1-methylpyrazole is a critical step that dictates the overall yield and purity of the final product. The pyrazole ring is susceptible to electrophilic attack, but controlling the regioselectivity and preventing side reactions is paramount.

Question 1: My nitration reaction is resulting in a low yield of the desired 1-methyl-4-nitro-1H-pyrazole. What are the likely causes and how can I improve it?

Answer:

Low yields in the nitration of 1-methylpyrazole can stem from several factors, including incomplete reaction, formation of isomers, and product decomposition.

  • Incomplete Reaction: Ensure your reagents are of high purity and anhydrous, as water can deactivate the nitrating agent.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[1]

  • Isomer Formation: The nitration of 1-methylpyrazole can potentially yield the undesired 1-methyl-3-nitropyrazole or di-nitro products.[2] The ratio of isomers is highly dependent on the reaction conditions.

    • Recommendation: A common method to favor the 4-nitro isomer is the use of a mixture of concentrated nitric acid and sulfuric acid. The strong acidic environment protonates the pyrazole ring, directing the nitronium ion (NO₂⁺) to the C4 position.[3]

  • Product Decomposition: Pyrazole rings can be sensitive to harsh nitrating conditions.

    • Recommendation: Maintain strict temperature control, typically between 0-10 °C, during the addition of the nitrating mixture to prevent thermal decomposition and the formation of tar-like byproducts.[3]

Troubleshooting Workflow for Low Nitration Yield

Nitration_Troubleshooting Start Low Yield of 1-methyl-4-nitro-1H-pyrazole Purity Check Purity of Starting Materials Start->Purity Monitoring Monitor Reaction by TLC Start->Monitoring Temp Optimize Reaction Temperature (0-10 °C) Start->Temp Nitrating_Agent Verify Nitrating Agent (e.g., HNO3/H2SO4) Start->Nitrating_Agent Workup Careful Workup (Quench on ice, neutralize slowly) Purity->Workup Monitoring->Workup Temp->Workup Nitrating_Agent->Workup Improved_Yield Improved Yield Workup->Improved_Yield

Caption: Decision-making workflow for troubleshooting low nitration yield.

Question 2: I am observing multiple spots on my TLC plate after the nitration reaction, indicating the presence of impurities. What are these likely to be and how can I minimize them?

Answer:

The formation of multiple products is a common issue. Besides the desired 4-nitro isomer, you may be forming the 3-nitro isomer and dinitro compounds.

  • Isomeric Impurities: The formation of 1-methyl-3-nitropyrazole is a known side reaction. The regioselectivity is influenced by the nitrating agent and conditions. Using nitric acid in trifluoroacetic anhydride can sometimes lead to mixtures of isomers.[4]

    • Solution: As mentioned, a mixture of nitric and sulfuric acid generally provides better selectivity for the 4-position.

  • Di-nitration: Under forcing conditions (higher temperatures or excess nitrating agent), di-nitration can occur, leading to products like 1-methyl-3,4-dinitropyrazole.[2]

    • Solution: Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Add the nitrating agent dropwise to the solution of 1-methylpyrazole to avoid localized high concentrations.

Potential Impurity Mitigation Strategy
1-methyl-3-nitropyrazoleUse HNO₃/H₂SO₄ as the nitrating agent for better regioselectivity.
1-methyl-3,4-dinitropyrazoleMaintain low temperature (0-10 °C) and use stoichiometric amounts of nitrating agent.
Tar-like byproductsEnsure strict temperature control and consider a less harsh nitrating system if the problem persists.
Part 2: Reduction of 1-methyl-4-nitro-1H-pyrazole

The reduction of the nitro group to an amine is the final step in the synthesis. The choice of reducing agent and reaction conditions is crucial for achieving a high yield of the desired product without affecting the pyrazole ring or introducing hard-to-remove impurities.

Question 3: My reduction of 1-methyl-4-nitro-1H-pyrazole is incomplete or has stalled. What could be the issue?

Answer:

An incomplete reduction can be due to several factors, primarily related to the catalyst or reducing agent.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium catalyst (e.g., Pd/C).

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure the 1-methyl-4-nitro-1H-pyrazole is pure before this step.

    • Insufficient Hydrogen Pressure: For complete reduction, adequate hydrogen pressure is necessary. The optimal pressure will depend on the specific setup (e.g., Parr shaker, H-Cube).

    • Inadequate Agitation: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.

    • Solution: Use high-purity starting material and solvents. If the reaction stalls, consider carefully adding more catalyst.[5]

  • Chemical Reduction (e.g., SnCl₂): Tin(II) chloride is a common alternative to catalytic hydrogenation.

    • Stoichiometry: Ensure you are using a sufficient molar excess of SnCl₂.

    • pH: The reduction is typically carried out in an acidic medium (e.g., concentrated HCl). The pH should be maintained in the acidic range for the reaction to proceed efficiently.

    • Solution: Use at least 3 equivalents of SnCl₂ per equivalent of the nitro compound. Monitor the reaction by TLC until the starting material is consumed.

Question 4: The workup of my SnCl₂ reduction is problematic, resulting in a gelatinous precipitate and low isolated yield. How can I improve this?

Answer:

A common challenge with SnCl₂ reductions is the formation of tin salts (stannic hydroxides) during the basic workup, which can trap the product.[6]

  • Workup Procedure:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully basify the solution with a concentrated aqueous solution of NaOH or NaHCO₃. This is an exothermic process.

    • The resulting tin salts can be filtered off, but this can lead to product loss.

    • Improved Workup: A more effective method is to add a solution of Rochelle's salt (potassium sodium tartrate) during the basification. The tartrate will chelate the tin salts, keeping them in solution and allowing for a cleaner extraction of the product into an organic solvent like ethyl acetate.

Question 5: I am concerned about the stability of the final product, 1-methyl-1H-pyrazol-4-amine. What are the proper handling and storage procedures?

Answer:

Aminopyrazoles can be sensitive to air, light, and moisture.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[7][8]

  • Storage: For long-term storage, it is recommended to store 1-methyl-1H-pyrazol-4-amine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dark place. Storing it as a hydrochloride salt can improve its stability.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a common method for removing both polar and non-polar impurities. Due to the basic nature of the amine, streaking on a silica gel column can be an issue.[9] To circumvent this, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Recrystallization: If the product is relatively pure, recrystallization can be an effective final purification step. A mixture of ethanol and water is often a good solvent system to try.[9]

  • Salt Formation: Formation of the hydrochloride salt can be an excellent purification method, as the salt often has better crystallinity than the free base.

Q2: Can I use other reducing agents besides catalytic hydrogenation and SnCl₂?

A2: Yes, other reducing agents can be used. Iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) is a classic and cost-effective method for reducing aromatic nitro compounds.[10] However, the workup can be cumbersome due to the need to filter off the iron salts.

Q3: How can I confirm the identity and purity of my synthesized 1-methyl-1H-pyrazol-4-amine?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.

Experimental Protocols

Protocol 1: Nitration of 1-methylpyrazole
  • To a stirred solution of 1-methylpyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-4-nitro-1H-pyrazole.

Protocol 2: Catalytic Hydrogenation of 1-methyl-4-nitro-1H-pyrazole
  • Dissolve 1-methyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol% palladium).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-methyl-1H-pyrazol-4-amine.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(10), 2349.
  • PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link]

  • ACS Omega. (2017, December 13).
  • ResearchGate. (2009, January 1). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • ResearchGate. (2014, May 1). Direct nitration of five membered heterocycles. Journal of Heterocyclic Chemistry, 51(S1), E23-E27.
  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893.
  • ResearchGate. (1997, June 1). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1149-1150.
  • ResearchGate. (2014, January 1). Review on synthesis of nitropyrazoles.
  • OSTI.gov. (2020, January 1). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes.
  • Molecules. (2021, January 1). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 26(1), 123.
  • ResearchGate. (2021, January 1). Recent developments in aminopyrazole chemistry. Journal of Molecular Structure, 1224, 129033.
  • Canadian Science Publishing. (1960, January 1). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 38(1), 1-10.
  • Nature. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Molecules. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3757.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Prestat, G., et al. (2015). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 19, 344-377.
  • Royal Society of Chemistry. (2021, January 1). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 11(1), 123-130.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

  • Molecules. (2021, January 1). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(1), 123.
  • Organic Process Research & Development. (2017, January 1). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(1), 123-130.
  • Arkivoc. (2009, January 1). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Sci-Hub. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

Sources

Technical Support Center: 1-Methyl-1H-pyrazol-4-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 1-methyl-1H-pyrazol-4-amine (CAS: 86537-16-6). It is designed for researchers encountering retention loss, peak tailing, or recovery issues with this hydrophilic basic intermediate.

Core Chemical Intelligence

Before initiating purification, understand the physicochemical behavior of your analyte. 1-methyl-1H-pyrazol-4-amine is a polar, basic aromatic amine .

  • Polarity: High. The pyrazole ring and exocyclic amine create a hydrophilic profile (logP < 0), causing it to elute in the void volume (

    
    ) on standard C18 columns.[1]
    
  • Basicity: The exocyclic amino group is basic (estimated pKa

    
     4.0–5.0).[1]
    
    • At acidic pH (pH 2-3): The molecule is protonated (

      
      ), highly polar, and repelled by the hydrophobic C18 stationary phase.[1] Result:  No retention.
      
    • At basic pH (pH > 8): The molecule is neutral (

      
      ), increasing hydrophobicity and retention on Reversed-Phase (RP) columns.[1]
      
  • UV Activity: The pyrazole ring absorbs in the low UV range. Detection is optimal at 210–220 nm , not the standard 254 nm.

Decision Matrix: Column & Mode Selection

Do not default to a standard C18 column with 0.1% TFA. Use this logic flow to select the correct stationary phase.

ColumnSelection cluster_legend Key Logic Start Start: Purification Strategy ImpurityType What are your impurities? Start->ImpurityType NonPolar Non-polar / Lipophilic ImpurityType->NonPolar Hydrophobic byproducts Polar Highly Polar / Salts ImpurityType->Polar Very polar precursors RP_High_pH RECOMMENDED: High pH Reversed-Phase (pH 9.5 - 10.5) NonPolar->RP_High_pH HILIC ALTERNATIVE: HILIC Mode (Acetonitrile rich) Polar->HILIC Col_Hybrid Column: Hybrid Silica C18 (e.g., XBridge BEH, Gemini NX) RP_High_pH->Col_Hybrid Col_Amide Column: Amide / Bare Silica (e.g., BEH Amide, TSKgel Amide) HILIC->Col_Amide Legend High pH deprotonates the amine, forcing retention on C18.

Figure 1: Decision tree for selecting the chromatographic mode based on impurity profile.

Troubleshooting Guide & FAQs

Q1: The compound elutes in the dead volume (t0). How do I retain it?

Root Cause: At standard HPLC pH (0.1% Formic Acid/TFA), the amine is protonated (charged) and too polar for C18.[1] Solution:

  • Switch to High pH (Recommended): Use 10 mM Ammonium Bicarbonate (pH 10) as the aqueous mobile phase.[1] This neutralizes the amine, allowing it to interact with the C18 chain.[1] Note: You MUST use a high-pH stable column (e.g., Waters XBridge, Phenomenex Gemini).[1]

  • Use Ion-Pairing: If you must use low pH, add 0.1% Heptafluorobutyric Acid (HFBA) instead of TFA.[1] The bulky counter-ion increases retention.

Q2: I see severe peak tailing. What is wrong?

Root Cause: Interaction between the basic amine and residual acidic silanols on the silica support.[2] Solution:

  • Increase Buffer Strength: Increase buffer concentration to 20–25 mM to mask silanol sites.

  • Add Modifier: Add 1–5% Methanol to the sample diluent to prevent adsorption at the column head.

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Q3: The peak area is inconsistent or low (Recovery Issues).

Root Cause: Aminopyrazoles can be unstable to oxidation or adsorb irreversibly to stainless steel frits. Solution:

  • Sample Diluent: Dissolve the sample in the mobile phase (or weaker).[1] Do not dissolve in 100% DMSO if injecting onto a high-aqueous gradient.

  • Protection: Keep the autosampler at 4°C. Add 0.1% antioxidant (e.g., ascorbic acid) if oxidation is confirmed.[1]

Validated Experimental Protocols

Protocol A: High pH Reversed-Phase (Gold Standard)

Best for separating the amine from hydrophobic synthetic byproducts.

ParameterSetting
Column Hybrid C18 (e.g., XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 5% B (Hold 1 min)

60% B over 15 min

95% B (Wash)
Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Column Temp 35°C

Why this works: At pH 10, the amino group is deprotonated.[1] The neutral molecule retains well on the C18 ligand, providing a sharp, symmetrical peak and excellent resolution from impurities.

Protocol B: HILIC Mode (Alternative)

Best for separating the amine from very polar salts or inorganic residues.[1]

ParameterSetting
Column Amide-functionalized silica (e.g., XBridge BEH Amide, TSKgel Amide-80)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Gradient 95% B (Hold 1 min)

70% B over 15 min
Detection UV @ 215 nm

Why this works: HILIC retains polar charged species. The high organic starting condition (95% ACN) forces the hydrophilic amine to partition into the water layer on the silica surface.

Quantitative Data Summary

MetricAcidic RP (0.1% TFA)High pH RP (pH 10)HILIC (Amide)
Retention Factor (

)
< 0.5 (Void elution)3.5 – 5.0 (Ideal)2.0 – 4.0 (Good)
Peak Symmetry (

)
> 2.0 (Tailing)1.1 – 1.3 (Sharp)1.2 – 1.4 (Good)
Loadability LowHighMedium
Solvent Consumption LowMediumHigh (ACN rich)

References

  • ChemicalBook. (2024).[1] 1-Methyl-1H-pyrazol-4-amine Synthesis and Properties. Retrieved from [1]

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Contextual grounding on HILIC for bases).
  • Waters Corporation. (2025). High pH Stability of Hybrid Particle Columns. (Contextual grounding on XBridge/High pH methodology).

Sources

challenges in the N-functionalization of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Technical Support Center – Heterocyclic Chemistry Division Subject: Ticket #PYZ-404: Troubleshooting N-Functionalization of Pyrazoles

Welcome to the Pyrazole Functionalization Support Center. You have reached the Tier 3 Advanced Application Desk. Below is your customized troubleshooting dossier designed to resolve common bottlenecks in the N-alkylation and N-arylation of pyrazole scaffolds.

PART 1: CORE DIAGNOSTICS (Regioselectivity)

Ticket #001: "I am alkylating an unsymmetrical 3-substituted pyrazole and consistently getting a mixture of N1 and N2 isomers. How do I force selectivity?"

Root Cause Analysis: The core issue lies in the annular tautomerism of the pyrazole ring. In solution, a 3-substituted pyrazole (


) exists in equilibrium with its 5-substituted tautomer (

). The ratio depends on the solvent, temperature, and the electronic nature of the substituent.
  • Electronic Control: Electron-withdrawing groups (EWG) generally favor the tautomer where the proton is on the nitrogen adjacent to the EWG (making the distal nitrogen the nucleophile).

  • Steric Control: Bulky electrophiles will naturally avoid the nitrogen adjacent to a bulky C3/C5 substituent.

Troubleshooting Protocol: Controlling N1 vs. N2
VariableAdjustment for SelectivityMechanism
Solvent Switch to Fluorinated Alcohols (e.g., HFIP) Hydrogen bond donation from hexafluoroisopropanol (HFIP) stabilizes specific tautomers and transition states, often reversing conventional selectivity patterns [1].
Base Cation Change Cation Size (Li+ vs Cs+) Chelation Control: Small cations (Li+) can coordinate between the pyrazole N and a directing group on the substituent, locking the conformation. Large cations (Cs+) favor the "naked" anion, driven purely by steric/electronic thermodynamics [2].
Electrophile Use Michael Acceptors Aza-Michael additions are often reversible. Under thermodynamic control (high temp, long time), the sterically less hindered (more stable) isomer dominates [3].
Visualizing the Regioselectivity Trap

The following diagram illustrates the bifurcation point where reaction conditions dictate the isomeric outcome.

PyrazoleRegioselectivity TautomerA Tautomer A (3-Substituted) TautomerB Tautomer B (5-Substituted) TautomerA->TautomerB Fast Equilibrium Anion Pyrazolyl Anion (Resonance Hybrid) TautomerA->Anion Deprotonation TautomerB->Anion Deprotonation TS_N1 TS: N1 Attack (Steric Clash?) Anion->TS_N1 Path A TS_N2 TS: N2 Attack (Electronic Bias?) Anion->TS_N2 Path B Prod_N1 N1-Product (Kinetic or Thermodynamic?) TS_N1->Prod_N1 Prod_N2 N2-Product (Kinetic or Thermodynamic?) TS_N2->Prod_N2

Figure 1: Mechanistic pathway showing the divergence of N1 vs. N2 functionalization based on tautomeric equilibrium and transition state energy barriers.

PART 2: N-ARYLATION WORKFLOWS

Ticket #002: "My Ullmann coupling failed (0% yield). I used CuI, K2CO3, and an aryl iodide."

Diagnosis: Classic Ullmann conditions often fail due to catalyst poisoning or lack of active species . Pyrazoles are moderate ligands themselves and can sequester copper, preventing it from entering the catalytic cycle.

Comparative Guide: Choosing the Right Coupling Strategy
FeatureBuchwald-Hartwig (Pd)Chan-Lam (Cu-Oxidative)Ullmann (Cu-Catalytic)
Primary Use Unreactive aryl chlorides/bromides; sterically hindered systems.Sensitive substrates; boronic acids available; mild conditions (RT).[1]Cost-effective scale-up; aryl iodides.
Key Reagent Ligand: tBuXPhos or tBuDavePhos is critical for pyrazoles [4].Oxidant: Air (O2) or TEMPO. Scavenger: 4Å Mol Sieves (Critical).Ligand: Diamines (DMEDA) or amino acids (L-proline).
Common Failure Catalyst deactivation by pyrazole nitrogen (Pd-black formation).Moisture inhibits the reaction (requires dry conditions despite being "open to air").High temperature leads to decomposition.
SOP-01: Robust Chan-Lam Coupling Protocol

Recommended for sensitive substrates where high heat is detrimental.

Reagents:

  • Substrate: Pyrazole (1.0 equiv)[2][3]

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)2 (0.1 - 0.2 equiv)

  • Base: Pyridine (2.0 equiv) or Et3N

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • CRITICAL ADDITIVE: 4Å Molecular Sieves (powdered, activated)

Procedure:

  • Activation: Flame-dry the reaction flask and add activated molecular sieves. Why? Water competes with the pyrazole for coordination to Copper, shutting down the catalytic cycle.

  • Charging: Add Cu(OAc)2, Aryl Boronic Acid, and Pyrazole.

  • Solvation: Add solvent and Base.

  • Oxygenation: The reaction requires O2 to re-oxidize Cu(I) to Cu(II). Do not run under Argon. Attach a balloon filled with dry air or O2, or simply leave the flask open with a drying tube.

  • Monitoring: Stir at Room Temperature (25°C) for 12-24h. The mixture typically turns from blue/green to a dark suspension.

PART 3: ADVANCED TROUBLESHOOTING (FAQs)

Q: I am trying to alkylate a 4-nitro-pyrazole, but the reaction is extremely slow. Why? A: The nitro group at C4 is strongly electron-withdrawing, dramatically reducing the nucleophilicity of the pyrazole nitrogens (pKa drops significantly).

  • Fix: Switch to a stronger alkylating agent (e.g., Meerwein's salt,

    
    ) or use Cesium Carbonate (
    
    
    
    )
    in DMF/heat to maximize the concentration of the naked anion.

Q: Can I use microwave irradiation for these reactions? A: Yes, specifically for Ullmann couplings .

  • Protocol: CuI (10 mol%), L-Proline (20 mol%), K2CO3, DMSO, Microwave 120°C for 30 mins. This often pushes sluggish reactions to completion by overcoming the activation energy barrier that conventional heating cannot breach [5].

Q: How do I separate the N1 and N2 isomers if I can't avoid the mixture? A:

  • Chromatography: The N1 and N2 isomers usually have significantly different dipole moments. Use a gradient of Hexane/EtOAc.

  • Chemical Shift: In 1H NMR, the N-methyl (or N-CH2) group will show different shifts. NOESY is required to confirm the structure (Look for NOE cross-peaks between the N-substituent and the C5-substituent).

PART 4: DECISION LOGIC

Use this flow to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Failed or Poor Selectivity CheckType Reaction Type? Start->CheckType Alkylation N-Alkylation CheckType->Alkylation Arylation N-Arylation CheckType->Arylation IsomerIssue Issue: Isomer Mixture? Alkylation->IsomerIssue ReactivityIssue Issue: Low Conversion? Alkylation->ReactivityIssue MethodCheck Current Method? Arylation->MethodCheck SolventSwitch Action: Switch to HFIP or Toluene (Change polarity) IsomerIssue->SolventSwitch BaseSwitch Action: Switch Base Cation (Li+ vs Cs+) IsomerIssue->BaseSwitch StrongerElec Action: Use Meerwein Salt or Alkyl Triflate ReactivityIssue->StrongerElec Ullmann Ullmann MethodCheck->Ullmann ChanLam Chan-Lam MethodCheck->ChanLam UllmannFix Fix: Add Diamine Ligand or Switch to Microwave Ullmann->UllmannFix ChanLamFix Fix: Add 4A Mol Sieves Ensure O2 Presence ChanLam->ChanLamFix

Figure 2: Decision tree for troubleshooting common N-functionalization failure modes.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci.2025 , 26, 10335. Link

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Application Notes. 2025 . Link

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. 2022 . Link

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020 , 25(19), 4588. Link

  • Alkylation and arylation of pyrazoles under solvent-free conditions: Conventional heating versus microwave irradiation. Green Chemistry. Link

Sources

Technical Support Center: Synthesis of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6).[1][2] This versatile heterocyclic amine is a crucial building block in medicinal chemistry and drug development, finding application in the synthesis of various therapeutic agents.[3][4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your synthetic protocols.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Issue 1: Poor Regioselectivity in Pyrazole Methylation

Question: I attempted to methylate 4-aminopyrazole (or its protected form) and my NMR analysis shows a mixture of two isomers. Why am I getting both the desired 1-methyl-1H-pyrazol-4-amine and the undesired 2-methyl-2H-pyrazol-4-amine isomer?

Answer: This is a classic challenge in pyrazole chemistry.[6] The two adjacent nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to competitive N-alkylation and the formation of a regioisomeric mixture.[7] The ratio of these isomers is highly dependent on several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If there is a bulky substituent at the 3- or 5-position, it can direct methylation to the more accessible nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the electron density at each nitrogen, affecting their reactivity.

  • Reaction Conditions: The choice of solvent, base, and counter-ion can significantly alter the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some pyrazole formations compared to standard ethanol. Another strategy involves controlling the cation associated with the pyrazolate anion; different metal ions can coordinate selectively to one nitrogen, guiding the alkylating agent.[7]

Mitigation Strategies:

  • Optimize Reaction Conditions: Systematically screen solvents and bases. Consider less polar, aprotic solvents which may favor methylation at N1.

  • Two-Step Synthesis: A reliable method is to first synthesize the N-unsubstituted pyrazole and then perform the methylation. This allows for purification of the parent pyrazole before the critical N-methylation step.

  • Use of Masked Methylating Reagents: Recent literature describes the use of α-halomethylsilanes as reagents that can achieve highly regioselective N1-methylation of pyrazoles.[6]

Diagram: N-Methylation Regioselectivity

The following diagram illustrates the formation of the two possible regioisomers from the methylation of a generic 4-substituted pyrazole.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 4-Substituted Pyrazole (NH-pyrazole) p1 N1-Methyl Isomer (Desired Product) start->p1 Methylation p2 N2-Methyl Isomer (Side Product) start->p2 Methylation reagents Base (e.g., K2CO3) Methylating Agent (e.g., CH3I) G A 4-Aminopyrazole B Boc-Protected 4-Aminopyrazole A->B  Protection  (Boc)2O, Base C N1-Methyl, Boc-Protected Intermediate B->C  Methylation  CH3I, Base D 1-Methyl-1H-pyrazol-4-amine (Final Product) C->D  Deprotection  TFA or HCl

Sources

Technical Support Center: Ensuring Purity of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" in Your Synthesis

As researchers, we often treat reagents as static inputs. However, 1-methyl-1H-pyrazol-4-amine is a dynamic variable. Due to its electron-rich aromatic amine nature, it is highly susceptible to oxidative degradation and hygroscopicity. In drug development—particularly when this motif is used as a scaffold for kinase inhibitors (e.g., CDK2 inhibitors) or amide coupling—impurities in this starting material are a primary cause of non-reproducible yields and "unexplainable" side reactions [1, 3].

This guide addresses the specific stability and purity challenges of this compound. It is designed to help you diagnose degradation, quantify purity, and remediate compromised batches to ensure your experimental data remains robust.

Section 1: Diagnosis & Initial Assessment

Q: My sample of 1-methyl-1H-pyrazol-4-amine has turned from a white solid to a dark brown/red oil. Is it still usable?

A: Do not use it without purification. The color change is a definitive indicator of oxidative degradation. Like many aromatic amines, 1-methyl-1H-pyrazol-4-amine undergoes auto-oxidation upon exposure to air, forming radical intermediates that polymerize into highly colored azo- or imino-oligomers [11].

  • The Risk: These oxidation products are not inert. They can act as radical scavengers, inhibiting palladium-catalyzed cross-couplings, or compete as nucleophiles in amide bond formations.

  • The Fix: If the material is a solid, a simple recrystallization may suffice. If it has deliquesced into an oil, you must perform an acid-base extraction (see Section 3) to reset the material.

Q: The material is sticky and difficult to weigh. Is this normal?

A: No, this indicates significant water absorption (hygroscopicity). The free base form of 1-methyl-1H-pyrazol-4-amine is hygroscopic. Absorbed water introduces two errors:

  • Stoichiometric Error: You are adding less amine than calculated, leading to incomplete conversion of your electrophile.

  • Hydrolysis Risk: In moisture-sensitive reactions (e.g., using acid chlorides or anhydrides), the water will quench your reagents immediately.

Recommendation: Convert the free base to the Hydrochloride (HCl) salt for long-term storage and easier handling. The salt is non-hygroscopic and significantly more resistant to oxidation [14].

Section 2: Analytical Verification

Q: What is the most reliable HPLC method to quantify purity?

A: Reverse-Phase HPLC with Acidic Mobile Phase. Standard neutral conditions often result in peak tailing due to the interaction between the basic amine and residual silanols on the silica column. You must use an acidic modifier to protonate the amine, ensuring a sharp peak shape.

Recommended Protocol [4, 6]:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 237 nm (Max absorption for pyrazole core)
Retention Time ~5-7 min (depending on dead volume)
Q: How do I distinguish the 4-amine from the 3-amine or 5-amine regioisomers by NMR?

A: Focus on the Pyrazole Ring Protons. Regioisomers are a common byproduct of non-selective nitration during synthesis. In 1H NMR (DMSO-d6) , the symmetry and coupling constants of the ring protons are diagnostic [1, 7].

  • 1-methyl-1H-pyrazol-4-amine: You will see two distinct singlets (or weakly coupled doublets) for the C3-H and C5-H protons because the amine at C4 breaks the symmetry, but no adjacent protons exist to cause strong splitting.

    • Shift: ~7.0 - 7.5 ppm range.

  • 1-methyl-1H-pyrazol-3-amine: The C4-H and C5-H protons are adjacent, typically showing a characteristic doublet coupling (

    
    ).
    
  • 1-methyl-1H-pyrazol-5-amine: Similar doublet pattern to the 3-amine, but the chemical environment of the N-methyl group often shifts slightly upfield due to shielding effects.

Section 3: Purification & Remediation Protocols

Q: How do I clean up a degraded (brown) batch?

A: The "Salt-Break" Method. This is the most robust method for removing non-basic oxidation impurities and drying the compound simultaneously.

Step-by-Step Protocol:

  • Dissolution: Dissolve the impure brown amine in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate). The amine dissolves; some polar tars may remain insoluble (filter these out).

  • Salt Formation: Add 1M HCl in Diethyl Ether or Dioxane dropwise. The 1-methyl-1H-pyrazol-4-amine hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Filtration: Filter the solid.[1] The dark colored oxidation impurities typically remain in the organic filtrate.

  • Washing: Wash the filter cake copiously with fresh Ether or Ethyl Acetate.

  • Free-Basing (Optional): If you strictly need the free base, dissolve the salt in minimal water, adjust pH to >10 with NaOH, and extract back into Dichloromethane. Dry over

    
     and concentrate. However, using the salt directly with an added base (e.g., TEA) in your reaction is often superior.
    
Q: Can I recrystallize the free base directly?

A: Yes, but it is less efficient for removing colored impurities. If you choose this route, use a Toluene/Heptane system. Dissolve the amine in minimum hot toluene and add heptane until turbid. Cool slowly. Note that this will not remove water as effectively as the salt formation method [9].

Section 4: Storage & Handling[2][3]

Q: What are the absolute best storage conditions?

A: Cold, Dark, and Inert. The degradation pathway is photo-oxidative.

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap for long-term storage to prevent moisture ingress [5, 17].

Logic for Storage & Handling[2][3][4]

The following diagram illustrates the decision-making process for handling this reagent to ensure reproducibility.

G Start Inspect 1-methyl-1H-pyrazol-4-amine ColorCheck Visual Check: Color? Start->ColorCheck White White/Off-White Solid ColorCheck->White Pass Brown Brown/Red or Oil ColorCheck->Brown Fail PurityCheck HPLC/NMR Check White->PurityCheck Purify Purification Required Brown->Purify UseDirect Use in Reaction (Add Base if Salt) PurityCheck->UseDirect >98% Purity PurityCheck->Purify <95% Purity Storage Long Term Storage: -20°C, Argon, Amber Vial UseDirect->Storage Remaining Material SaltGen Generate HCl Salt (Precipitate from Et2O) Purify->SaltGen Preferred (Stable) Recryst Recrystallize (Toluene/Heptane) Purify->Recryst Alternative SaltGen->PurityCheck Recryst->PurityCheck

Caption: Decision logic for assessing, purifying, and storing 1-methyl-1H-pyrazol-4-amine to prevent experimental failure.

References

  • Ningbo Inno Pharmchem. (2026). The Application of 1-Methyl-1H-pyrazol-4-amine HCl in Pharmaceutical R&D.[2] Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivatives. Retrieved from [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. RP-HPLC Method Development for Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Retrieved from [Link]

  • NIH. Mechanistic Study of Pyrazole Synthesis via Oxidation. Retrieved from [Link]

  • Google Patents.WO2011076194A1 - Method for purifying pyrazoles via salt formation.
  • ResearchGate. Oxidative Ring-Opening of 1H-Pyrazol-5-amines. Retrieved from [Link]

  • NIH. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Guide: Alternative Reagents to 1-Methyl-1H-pyrazol-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Methyl-1H-pyrazol-4-amine (CAS: 69843-13-6) is a ubiquitous building block in modern medicinal chemistry, serving as a critical scaffold for ATP-competitive kinase inhibitors (e.g., CDK, JAK, and RET inhibitors). Its planar structure, moderate basicity, and ability to form key hydrogen bonds within the hinge region of kinases make it indispensable.

However, reliance on this single reagent presents challenges:

  • Metabolic Liability: The N-methyl group is a frequent site of oxidative demethylation by CYP450 enzymes.

  • Intellectual Property: The 1-methyl-4-aminopyrazole core is heavily patented, necessitating scaffold hopping.

  • Physicochemical Limitations: The specific pKa and LogP may not suit every target profile, particularly when blood-brain barrier (BBB) penetration or solubility modulation is required.

This guide provides a technical comparison of high-value alternatives—focusing on regioisomers and bioisosteres—and details the synthetic protocols required to deploy them effectively.

Strategic Selection Framework

Selecting an alternative requires balancing electronic properties (nucleophilicity) with structural vectors. Use the following decision logic to identify the optimal replacement for your specific constraint.

SelectionStrategy Start Primary Constraint? IP IP / Scaffold Novelty Start->IP Metab Metabolic Stability (Avoid N-Me) Start->Metab Electronic Modulate Basicity (pKa) Start->Electronic Regio Regioisomers (3-amino / 5-amino) IP->Regio Isomeric Shift Bioiso Bioisosteres (Isoxazoles/Pyrimidines) IP->Bioiso Core Change Metab->Bioiso Remove N-Me Subst N-Substituted Variants (iPr, tBu, CHF2) Metab->Subst Block Metabolism Electronic->Regio Fine-tune pKa Electronic->Bioiso Lower pKa (Isoxazole) Raise pKa (Pyridine)

Figure 1: Decision tree for selecting 1-methyl-1H-pyrazol-4-amine alternatives based on synthetic and biological constraints.

Comparative Analysis of Alternatives

The following table contrasts the standard reagent with its primary alternatives. Data is aggregated from predicted models and experimental comparison studies.

Table 1: Physicochemical & Reactivity Profile[1]
ReagentStructurepKa (Conjugate Acid)*LogPReactivity ProfileKey Application
1-Methyl-1H-pyrazol-4-amine Standard ~2.0 - 2.5 -0.4 Moderate nucleophile; C4 is electron-rich but sterically accessible.Kinase hinge binder (e.g., Crizotinib analogs).
1-Methyl-1H-pyrazol-3-amine Regioisomer~4.04-0.1More basic ; N2 nitrogen interferes less with amine lone pair.Alternative H-bond donor/acceptor vectors.
1-Methyl-1H-pyrazol-5-amine Regioisomer~4.16-0.1Similar to 3-amino; prone to forming fused systems (e.g., pyrazolo[1,5-a]pyrimidines).[1]Fused-ring synthesis; COX-2 inhibitors.
3-Aminoisoxazole Bioisostere~2.270.0Weak nucleophile ; Oxygen is electron-withdrawing.Reducing basicity to improve permeability.
5-Aminopyrimidine Bioisostere~2.0-0.7Very weak base; electron-deficient ring.Improving solubility; lowering metabolic clearance.

*Note: pKa values are approximate and solvent-dependent. Pyrazole amines are significantly less basic than anilines (pKa ~4.6) due to the electron-withdrawing nature of the heteroaromatic ring.

Deep Dive: Regioisomeric Switching (3-Amino & 5-Amino)

Switching the amine from C4 to C3 or C5 drastically alters the vector of the hydrogen bond donor.

  • C4-Amino: Projects the amine away from the ring nitrogens, mimicking a para-substituted aniline.

  • C3/C5-Amino: Places the amine adjacent to a ring nitrogen. This creates an "alpha-effect" adjacent geometry that can facilitate bidentate chelation with metals or specific active site residues (e.g., Serine/Threonine gates).

  • Synthesis Implication: C3/C5 amines are generally more nucleophilic in amide couplings but can suffer from regioselectivity issues during N-alkylation if the pyrazole nitrogen is unsubstituted.

Deep Dive: Bioisosteric Replacement (Isoxazoles & Pyrimidines)
  • Isoxazoles (3-amino/4-amino): Replacing the N-methyl moiety with an oxygen atom (isoxazole) lowers the LogP and removes the metabolic liability of the methyl group. However, the amine becomes significantly less nucleophilic, often requiring forcing conditions (e.g., higher temperatures, stronger bases) for Buchwald-Hartwig couplings.

  • Pyrimidines (5-amino): This 6-membered analog maintains the 1,3-nitrogen relationship but increases water solubility (lower LogP). It is a classic "scaffold hop" to break IP while retaining the pharmacophore.

Experimental Protocols

Synthesizing scaffolds with these alternatives requires tailored protocols. The lower nucleophilicity of isoxazoles and pyrimidines compared to the standard pyrazole amine often leads to stalled reactions under standard conditions.

Protocol A: Optimized Buchwald-Hartwig Coupling (For C4-Amino Pyrazoles & Pyrimidines)

Use this protocol for sterically hindered or electron-deficient amines (e.g., 5-aminopyrimidine).

Rationale: The C4-amino position is electronically coupled to the pi-system, reducing nucleophilicity. Standard Pd(PPh3)4 catalysts often fail. Bulky, electron-rich biaryl phosphine ligands are required to facilitate the reductive elimination step.

Reagents:

  • Amine: 1.2 equiv (e.g., 5-aminopyrimidine)[2]

  • Halide: 1.0 equiv (Aryl bromide/iodide)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: tBuXPhos or BrettPhos (4-8 mol%)

  • Base: NaOtBu (1.5 equiv) or K3PO4 (2.0 equiv for base-sensitive substrates)

  • Solvent: t-Amyl alcohol or Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Amine (1.2 mmol), Pd2(dba)3 (23 mg, 0.025 mmol), and Ligand (0.05 mmol).

  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous t-Amyl alcohol (5 mL) and the Base (NaOtBu, 144 mg, 1.5 mmol) under a counter-flow of Argon.

  • Reaction: Heat to 100–110 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Self-Validation Check:

  • Color Change: The reaction mixture should transition from dark purple/red (active Pd0) to black/brown upon completion.

  • TLC: Aminopyrimidines are polar; use 5-10% MeOH/DCM to visualize.

Protocol B: Amide Coupling with HATU (For 3-Amino/5-Amino Pyrazoles)

Use this protocol for the more nucleophilic regioisomers.

Rationale: 3-amino and 5-amino pyrazoles are sufficiently nucleophilic to react with activated esters without metal catalysis, but the adjacent ring nitrogen can cause N-acylation side products (formation of pyrazolo-amides).

Reagents:

  • Amine: 1.1 equiv (e.g., 1-methyl-1H-pyrazol-3-amine)[3]

  • Carboxylic Acid: 1.0 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir for 15 mins at RT (solution turns yellow).

  • Addition: Add the Pyrazole Amine (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours . If conversion is slow (<50% at 2h), heat to 50 °C.

  • Quench: Dilute with water/brine (1:1). Extract with EtOAc.[4]

  • Purification: Wash organic layer with sat. LiCl (to remove DMF) before drying.

Mechanistic Visualization

Understanding the catalytic cycle differences between the standard reagent and electron-deficient alternatives (like isoxazoles) is crucial for troubleshooting.

BuchwaldCycle cluster_warning Critical Failure Point for Isoxazoles/Pyrimidines Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Rate Limiting for Weak Nucleophiles) OxAdd->Coord Amine (R-NH2) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Buchwald-Hartwig amination. The "Amine Coordination" step (highlighted in red) is the bottleneck for electron-deficient alternatives like 3-aminoisoxazole, necessitating electron-rich ligands (e.g., BrettPhos) to stabilize the complex.

References

  • Application of 1-Methyl-1H-pyrazol-4-amine in Pharmaceutical R&D. Ningbo Inno Pharmchem Co. (2026).[1][5] Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives. PubMed (2021). Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules (2023). Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central (2020). Available at: [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters (2014). Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry (2018). Available at: [Link]

  • 1-Methyl-1H-pyrazol-3-amine Properties. PubChem (2025).[3][6][7][8][9] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Docking

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial—it's essential. Computational molecular docking offers a powerful, high-throughput method to predict how a small molecule (a potential drug) might bind to a protein target. However, these in silico predictions are models of reality, not reality itself. Their true value is unlocked only through rigorous cross-validation with robust experimental data.

This guide provides an in-depth, experience-driven framework for integrating these two domains. We will move beyond a simple checklist of steps to explore the underlying rationale, helping you to design and interpret your cross-validation studies with the scientific rigor they demand.

The Symbiotic Relationship: Why Cross-Validate?

Computational docking and experimental assays are two sides of the same coin, each with inherent strengths and weaknesses. Docking can screen vast virtual libraries of compounds at a fraction of the cost and time of traditional high-throughput screening (HTS).[1][2] It provides a structural hypothesis for the binding mode of a ligand, offering insights that can guide lead optimization.

However, docking relies on scoring functions that are approximations of the complex physics of molecular recognition.[3][4] Factors like protein flexibility, the presence of water molecules, and the precise protonation states of residues can be challenging to model accurately.[5][6] This is where experimental techniques provide the ground truth. Biophysical and biochemical assays offer quantitative measurements of binding affinity and functional activity, while structural biology methods like X-ray crystallography can provide a definitive picture of the binding pose.[7]

The goal of cross-validation is therefore twofold:

  • To validate the computational model: Do the docking predictions correlate with experimental reality? Can the model reliably distinguish between active and inactive compounds?

  • To rationalize experimental findings: Can the docking poses explain the observed structure-activity relationships (SAR)? Why does a small chemical modification lead to a significant change in binding affinity?

By iteratively feeding experimental data back into the computational models, we can refine our understanding of the system and make more informed decisions in the drug discovery process.

The Cross-Validation Workflow: A Step-by-Step Guide with Expert Insights

A robust cross-validation study is a systematic process. Here, we break down the key stages, highlighting critical considerations at each step.

Phase 1: Preparation and Initial Docking

1. Target Protein Preparation:

  • Action: Obtain a high-resolution 3D structure of your target protein, typically from the Protein Data Bank (PDB).[8]

  • Protocol:

    • Carefully inspect the crystal structure for missing residues or loops. These may need to be modeled in.

    • Remove all non-essential molecules, including water, ions, and co-factors, unless they are known to be critical for ligand binding.

    • Add hydrogen atoms and assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate). This is a critical step, as hydrogen bonding is a key component of protein-ligand interactions.

    • Energy minimize the structure to relieve any steric clashes.

  • Expert Insight: The choice of the initial protein structure is paramount. If multiple structures are available, consider performing ensemble docking, where you dock your ligands into a collection of different protein conformations.[3] This can better account for protein flexibility.[6]

2. Ligand Preparation:

  • Action: Prepare 3D structures of your ligands.

  • Protocol:

    • Generate 3D coordinates from 2D structures.

    • Assign correct protonation states and tautomers at physiological pH.

    • Generate multiple low-energy conformers for each ligand to account for its flexibility.

  • Expert Insight: Pay close attention to the stereochemistry of your ligands. Docking programs may not always correctly interpret chiral centers, which can lead to erroneous results.[4]

3. Docking Simulation:

  • Action: Perform the docking calculations using your chosen software (e.g., AutoDock, Glide, GOLD).[9][10][11]

  • Protocol:

    • Define the binding site, typically based on the location of a known co-crystallized ligand or predicted from the protein's topology.

    • Run the docking algorithm, which will sample different poses of the ligand within the binding site and score them.

  • Expert Insight: Don't blindly trust the default settings of your docking software. It's crucial to perform a validation study by redocking a known ligand into its co-crystal structure. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1]

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Docking cluster_exp Phase 2: Experimental Validation cluster_analysis Phase 3: Data Correlation PDB Protein Structure (PDB) PrepProt Prepare Protein (add H, minimize) PDB->PrepProt Ligands Ligand Library PrepLig Prepare Ligands (3D conformers) Ligands->PrepLig Dock Molecular Docking PrepProt->Dock PrepLig->Dock BindingAssay Binding Affinity Assay (e.g., ITC, SPR) Dock->BindingAssay Top Hits FunctionalAssay Functional Assay (e.g., enzyme inhibition) Dock->FunctionalAssay Top Hits Xray X-ray Crystallography Dock->Xray Selected Complexes Correlation Correlate Docking Scores with Experimental Data BindingAssay->Correlation FunctionalAssay->Correlation SAR Structure-Activity Relationship (SAR) Analysis Xray->SAR Correlation->SAR Refinement Model Refinement SAR->Refinement Iterative Improvement Refinement->Dock

Figure 1: A high-level overview of the iterative cross-validation workflow.
Phase 2: Experimental Validation

The choice of experimental assays will depend on the nature of your target and the specific questions you are trying to answer.

1. Measuring Binding Affinity:

  • Techniques:

    • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for measuring binding thermodynamics, providing direct measurement of the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

    • Surface Plasmon Resonance (SPR): A label-free technique that measures the kinetics of binding (kon and koff) in real-time, from which the Kd can be derived.[12]

    • UV-Vis Spectrophotometry: Can be used to measure changes in the absorbance spectrum of a protein upon ligand binding.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify binding events and determine the binding site on the protein.[14]

  • Expert Insight: Be mindful of the limitations of each technique. For example, ITC requires relatively large amounts of pure protein, while SPR requires immobilization of the protein on a sensor chip, which could potentially affect its conformation.

2. Assessing Functional Activity:

  • Techniques:

    • Enzyme Inhibition Assays: For enzymatic targets, measure the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Cell-based Assays: For targets like receptors or ion channels, measure the functional response of cells to the ligand.

  • Expert Insight: A compound can have high binding affinity but low functional activity, or vice versa.[5][15] It's crucial to assess both to get a complete picture of your compound's profile.

3. Determining the Binding Pose:

  • Technique:

    • X-ray Crystallography: Provides a high-resolution 3D structure of the protein-ligand complex, offering the most definitive validation of the docking pose.[7]

  • Expert Insight: Obtaining a co-crystal structure can be challenging. However, even a crystal structure of the apo (unbound) protein can be valuable for understanding its conformational flexibility.

Phase 3: Data Correlation and Model Refinement

This is where the computational and experimental data are brought together for analysis.

1. Quantitative Correlation:

  • Action: Compare the docking scores with the experimentally determined binding affinities (e.g., Kd, IC50).

  • Data Presentation:

CompoundDocking Score (kcal/mol)Experimental Ki (nM)
1 -10.550
2 -9.8150
3 -8.2800
4 -7.1>10,000
  • Expert Insight: Do not expect a perfect linear correlation between docking scores and binding affinities.[16][17] The goal is to see a general trend where compounds with better docking scores also have higher experimental affinities. A lack of correlation may indicate issues with the docking protocol, the experimental assay, or both.[5]

2. Qualitative Analysis (SAR):

  • Action: Use the docking poses to rationalize the observed SAR.

  • Example: If adding a hydroxyl group to a compound increases its affinity, the docking pose should ideally show that this hydroxyl group forms a new hydrogen bond with the protein.

  • Expert Insight: This is often the most valuable part of the cross-validation process. It allows you to build a robust model of your binding site that can be used to prospectively design new, more potent compounds.

3. Iterative Refinement:

  • Action: Use the insights gained from the cross-validation to refine your computational model.

  • Examples:

    • If a particular side chain is shown by crystallography to be flexible, you can allow it to move during the docking simulation.

    • If a water molecule is observed to mediate a key interaction, it can be explicitly included in the docking calculations.

  • Expert Insight: The cross-validation process should not be a one-off exercise. It is an iterative cycle of prediction, testing, and refinement that drives the drug discovery project forward.

Common Pitfalls and How to Avoid Them

  • "Garbage in, garbage out": The quality of your results is entirely dependent on the quality of your input structures. Take the time to carefully prepare your protein and ligands.

  • Over-reliance on a single metric: Don't judge the success of your docking solely on the docking score. Visualize the poses and assess their chemical plausibility.[18]

  • Ignoring protein flexibility: Proteins are not static entities.[6] If your target is known to be flexible, consider using more advanced techniques like ensemble docking or induced-fit docking.

  • Lack of a negative control: Include known inactive compounds in your study. A good docking protocol should be able to distinguish between binders and non-binders.

Conclusion: A Partnership for Success

The cross-validation of experimental results with computational docking is a powerful strategy that leverages the strengths of both approaches. By treating it as an integrated and iterative process, researchers can build more accurate and predictive models, leading to a more efficient and successful drug discovery pipeline. This guide has provided a framework for thinking about and implementing such a strategy, grounded in the practical experience of a senior application scientist. The key to success lies not in blindly applying a set of protocols, but in understanding the underlying principles and making informed decisions at every stage of the process.

References

  • Vertex AI Search. (2021). How can I validate docking result without a co-crystallized ligand?
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.).
  • From complete cross-docking to partners identification and binding sites predictions - PMC. (n.d.).
  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. (2020).
  • Best Practices in Docking and Activity Prediction - ResearchGate. (2026).
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023).
  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking - ACS Publications. (n.d.).
  • #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK - YouTube. (2020).
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. (n.d.).
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025).
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.).
  • 5 Docking Validation and virtual Screening - YouTube. (2022).
  • Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions - PubMed Central. (n.d.).
  • SwissDock. (n.d.).
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020).
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (n.d.).
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH. (2025).
  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PubMed Central. (n.d.).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025).
  • Docking and scoring - Schrödinger, Inc. (n.d.).
  • Molecular Docking Software for Virtual Screening. (n.d.).
  • Estimating Protein#Ligand Binding Affinity Using High-Throughput Screening by NMR - UNL | Powers Group - University of Nebraska–Lincoln. (n.d.).
  • X-ray Crystallography and Computational Docking for the Detection and Development of Protein–Ligand Interactions - ResearchGate. (2025).
  • Proving the Absence of Correlation Between Molecular Docking Predictions and In Vitro Cytotoxicity Study in Anti Breast Cancer Drugs Development - Preprints.org. (2024).
  • Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - MDPI. (n.d.).
  • AutoDock. (n.d.).
  • Interpretation of Molecular docking results? - ResearchGate. (2023).
  • Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors - MDPI. (n.d.).
  • Learn Maestro: Preparing protein structures - YouTube. (2024).
  • 5.2: Techniques to Measure Binding - Biology LibreTexts. (2026).
  • Links to free-accessible programs for molecular docking - Katedra Biochemii Żywności. (n.d.).
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025).
  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (n.d.).
  • Docking: Successes and Challenges - ResearchGate. (2025).
  • How well do molecular docking scores correlate with experimental binding affinities? (2018).
  • Challenges in Docking: Mini Review - JSciMed Central. (n.d.).
  • The X-ray crystallography phase problem solved thanks to AlphaFold and RoseTTAFold models: a case-study report - ResearchGate. (2025).
  • Molecular Docking: Shifting Paradigms in Drug Discovery - PMC. (2019).
  • Molecular Docking Software and Tools - Creative Proteomics. (n.d.).
  • Binding Affinity | Malvern Panalytical. (n.d.).
  • Session 4: Introduction to in silico docking. (n.d.).
  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence - YouTube. (2021).

Sources

Precision Synthesis of Substituted Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Ibrutinib (BTK inhibitor). However, the synthesis of polysubstituted pyrazoles presents a persistent challenge: controlling regioselectivity .[1]

The thermodynamic stability of tautomers often leads to mixtures of


-substituted isomers (1,3- vs. 1,5-substitution) when using classical condensation methods. This guide objectively compares three distinct synthetic routes, evaluating them on regiocontrol, functional group tolerance, and scalability.[1]

Route Analysis & Mechanisms

Route A: Classical Knorr Condensation

Best For: Symmetrical 1,3-dicarbonyls or simple substrates where isomer separation is trivial.

The Knorr synthesis involves the acid-catalyzed condensation of hydrazines with 1,3-dicarbonyl compounds.[2] While robust and atom-economical, it suffers from poor regioselectivity with unsymmetrical dicarbonyls, often yielding 1:1 mixtures of regioisomers that require tedious chromatographic separation.

Mechanism: The reaction proceeds via a sequential imine formation/cyclization. The lack of selectivity arises because the hydrazine's most nucleophilic nitrogen can attack either carbonyl carbon with similar rates.

KnorrMechanism Start Hydrazine + Unsymmetrical 1,3-Dicarbonyl ImineA Path A: Attack at C1 Carbonyl Start->ImineA k1 ImineB Path B: Attack at C3 Carbonyl Start->ImineB k2 ≈ k1 Cyclization Cyclization & Dehydration ImineA->Cyclization ImineB->Cyclization Product1 1,3-Isomer (Often Minor) Cyclization->Product1 Product2 1,5-Isomer (Often Major) Cyclization->Product2

Caption: Figure 1. The bifurcation in the Knorr mechanism leading to isomeric mixtures.

Route B: Regioselective [3+2] Cycloaddition (CuSAC)

Best For: 1,4-disubstituted pyrazoles and "Click" chemistry applications.

To overcome the ambiguity of condensation, [3+2] cycloadditions utilize sydnones or nitrile imines as 1,3-dipoles reacting with alkynes. The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) is particularly powerful, offering complete regiocontrol (analogous to the CuAAC "click" reaction for triazoles).

Mechanism: Copper(I) forms a


-complex with the alkyne, directing the nucleophilic attack of the sydnone to generate a specific regioisomer.

CuSACMechanism Sydnone Sydnone (Dipole) Cu_Complex Cu(I)-Acetylide Intermediate Sydnone->Cu_Complex + Cu(I) Alkyne Terminal Alkyne Alkyne->Cu_Complex + Cu(I) TS Regioselective Transition State Cu_Complex->TS Directed Attack Intermediate Cycloadduct (- CO2) TS->Intermediate Product 1,4-Disubstituted Pyrazole Intermediate->Product Aromatization

Caption: Figure 2. Copper-directed assembly ensures exclusive 1,4-regioselectivity.

Route C: Late-Stage C-H Functionalization

Best For: Divergent synthesis and late-stage modification of drug scaffolds.

This route builds the pyrazole core first (or uses a commercial precursor) and then functionalizes the C-H bonds (typically C-5) using transition metal catalysis (Pd or Rh). This allows for the rapid generation of libraries from a single "parent" pyrazole.

Mechanism: Typically involves a Directing Group (DG) assisted C-H activation. For example, Pd-catalyzed C-5 arylation using a hydroxymethyl blocking/directing group.

Comparative Performance Analysis

The following data summarizes the performance of these routes based on recent literature benchmarks (2023-2025).

FeatureKnorr Condensation [3+2] Cycloaddition (CuSAC) Pd-Catalyzed C-H Activation
Primary Regioselectivity Low (Mixtures common)High (>98:2) High (Guided)
Yield (Avg) 85-95%70-90%50-75%
Substrate Scope Limited by dicarbonyl stabilityBroad (Click chemistry compatible)Excellent for aryl coupling
Atom Economy High (Water byproduct)Moderate (Loss of CO2/N2)Moderate (Reagent waste)
Scalability Excellent (Kg scale) Good (Safety checks for dipoles)Moderate (Catalyst cost)
Key Limitation Isomer separation requiredPreparation of sydnones/dipolesExpensive Pd/Rh catalysts

Experimental Protocols

Protocol A: Regioselective Cu-Catalyzed Synthesis (CuSAC)

Source Adapted from: RSC Advances & J. Org. Chem. (See Refs 3, 4)

Objective: Synthesis of 1-phenyl-4-phenyl-1H-pyrazole via sydnone cycloaddition.

Reagents:

  • N-phenylsydnone (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Cu(OAc)2 (10 mol%)

  • Solvent: Toluene or DMF

  • Temperature: 100°C - 140°C

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, dissolve N-phenylsydnone (162 mg, 1.0 mmol) in Toluene (5 mL).

  • Addition: Add phenylacetylene (122 mg, 1.2 mmol) followed by Cu(OAc)2 (18 mg, 0.1 mmol).

  • Reaction: Seal the vial and heat to 120°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The disappearance of the sydnone spot indicates completion.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 1,4-disubstituted pyrazole as a white solid.

Protocol B: Pd-Catalyzed C-5 Arylation (C-H Activation)

Source Adapted from: NIH/PMC Recent Advances (See Ref 2)

Objective: C-5 arylation of 1-methyl-1H-pyrazole.

Reagents:

  • 1-methyl-1H-pyrazole (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 or specialized phosphine (10 mol%)

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

  • Solvent: Dioxane

Step-by-Step Workflow:

  • Mixing: Charge a Schlenk tube with Pd(OAc)2, Ligand, and Base under an argon atmosphere.

  • Solvation: Add Dioxane (degassed), followed by 1-methyl-1H-pyrazole and the Aryl Bromide.

  • Activation: Heat the mixture to 100°C for 12-16 hours.

  • Workup: Dilute with water and extract with DCM. Dry organic layer over Na2SO4.[3]

  • Isolation: Evaporate solvent and purify via chromatography.

Decision Matrix for Route Selection

Use this logic flow to select the optimal route for your target molecule.[1]

DecisionTree Start Target Pyrazole Structure? Sym Is the core Symmetrical? (e.g., 3,5-dimethyl) Start->Sym Unsym Unsymmetrical Substitution Start->Unsym RouteA Route A: Knorr Synthesis (Cheapest, Scalable) Sym->RouteA PosQuestion Target Substitution Pattern? Unsym->PosQuestion Regio14 1,4-Disubstituted PosQuestion->Regio14 Regio15 1,5-Disubstituted PosQuestion->Regio15 LateStage Library Generation / Complex Core PosQuestion->LateStage RouteB Route B: CuSAC [3+2] (High Regiocontrol) Regio14->RouteB RouteModKnorr Modified Knorr (Lewis Acid Controlled) Regio15->RouteModKnorr RouteC Route C: C-H Activation (Modular) LateStage->RouteC

Caption: Figure 3. Strategic decision tree for selecting the optimal synthesis pathway.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Link

  • Mandhane, P. G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, Molecules. Link

  • Comas-Barceló, J., et al. (2016).[4] Cu-catalysed pyrazole synthesis in continuous flow. RSC, Organic & Biomolecular Chemistry. Link

  • Kim, J., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS, The Journal of Organic Chemistry. Link

  • Vertex AI Search Results. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. NIH PubMed. Link

Sources

Safety Operating Guide

1-Methyl-1H-pyrazol-4-amine: Definitive Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Proper disposal of 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6) requires strict adherence to its chemical classification as an organic base and irritant . Unlike inert solids, this compound poses specific risks regarding pH-dependent solubility and exothermic reactivity with acids.

This guide replaces generic "hazardous waste" labels with a precise, chemically grounded disposal strategy designed to prevent satellite accumulation accidents and ensure regulatory compliance.

Chemical Safety Data Table
ParameterSpecificationOperational Implication
CAS Number 69843-13-6Unique identifier for waste manifests.
Physical State Solid (Low melting point: 47-50 °C)May liquefy in hot storage; treat as solid/sludge.
Acidity/Basicity Basic (Amine functionality)CRITICAL: Do not mix with acid waste streams.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Requires contact-prevention PPE during transfer.[4]
RCRA Status Non-Listed (Characteristic Review Required)Typically managed as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents).
Waste Stream Organic Base (Alkaline)Segregate from oxidizers and acids.[5]

Part 2: Hazard Characterization & Segregation Logic[5][6]

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols are not arbitrary rules but responses to molecular behavior.

  • Exothermic Incompatibility: 1-methyl-1H-pyrazol-4-amine contains a basic amine group. If inadvertently disposed of in a "General Organic Waste" container that contains acidic byproducts (e.g., acetic acid, HCl residues), an immediate acid-base neutralization reaction will occur.

    • Risk:[4][6][7] Rapid heat generation (exotherm) and gas evolution can pressurize the waste container, leading to rupture or explosion in the Satellite Accumulation Area (SAA).

  • Phase Change Risks: With a melting point of ~47-50 °C, this compound exists on the border of solid and liquid in warm lab environments. Waste containers must be leak-proof for liquids even if the waste appears solid at room temperature.

Waste Stream Segregation Decision Tree

The following logic gate ensures the compound is routed to the correct waste stream, preventing dangerous incompatibilities.

SegregationLogic Start Waste: 1-methyl-1H-pyrazol-4-amine FormCheck Is the waste Pure or in Solution? Start->FormCheck PureSolid Pure Solid / Debris FormCheck->PureSolid Solid/Wipes Solution Dissolved in Solvent FormCheck->Solution Liquid BinA Solid Hazardous Waste (Label: Toxic/Irritant) PureSolid->BinA AcidCheck Does solution contain Acids? Solution->AcidCheck SolventCheck Identify Solvent Type Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalogenated BinB Liquid Halogenated Waste (Alkaline/Neutral Only) Halogenated->BinB BinC Liquid Non-Halogenated Waste (Alkaline/Neutral Only) NonHalogenated->BinC AcidCheck->SolventCheck No (Neutral/Basic) DANGER STOP: Do NOT Combine. Neutralize Acid First. AcidCheck->DANGER Yes (Acidic)

Figure 1: Segregation logic flow to prevent incompatible mixing and ensure regulatory compliance.

Part 3: Detailed Disposal Procedures

Solid Waste (Pure Substance & Debris)

Applicability: Expired stock, contaminated weighing boats, gloves, and paper towels.

Protocol:

  • Containment: Place solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar. Do not use metal containers as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-methyl-1H-pyrazol-4-amine, Solid Debris."

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Sealing: Ensure the lid is screwed on tightly. If the solid has melted, allow it to resolidify or treat as liquid waste.

  • Disposal: Transfer to the SAA for pickup by your EHS hazardous waste vendor (e.g., Clean Harbors, Veolia). The ultimate fate is high-temperature incineration.

Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and dissolved stock.

Protocol:

  • Solvent Compatibility Check: Confirm the solvent base.

    • Halogenated:[8] DCM, Chloroform.

    • Non-Halogenated: Methanol, Ethanol, DMSO, DMF.

  • pH Check (Crucial): Before adding to a carboy, use a pH strip to ensure the solution is pH ≥ 7 .

    • If Acidic: Neutralize slowly with Sodium Bicarbonate or dilute NaOH in a fume hood before adding to the waste container to prevent pressurization.

  • Transfer: Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Documentation: Log the addition on the carboy's waste log sheet. Estimate the concentration of the amine (e.g., "1% 1-methyl-1H-pyrazol-4-amine").

Empty Container Management (Triple Rinse)

Applicability: Empty original vendor bottles (Sigma, Enamine, etc.).

Regulatory Standard (EPA 40 CFR 261.7): A container is considered "RCRA Empty" only after the following steps:

  • Pour/Scrape: Remove all possible residue.[9]

  • Triple Rinse:

    • Add a suitable solvent (e.g., Methanol or Acetone) to fill ~10% of the volume.

    • Cap and shake vigorously.

    • Pour the rinsate into the Liquid Hazardous Waste container.

    • Repeat this process three times .

  • Deface: Cross out the original label and mark "EMPTY."

  • Disposal: The bottle can now be discarded in standard glass trash or recycled, depending on institutional policy.

Part 4: Emergency Procedures: Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory irritation from dust or vapors.

SpillResponse Assess Assess Spill Size Small Minor (<10g / <100mL) Assess->Small Large Major (>10g / >100mL) Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Small->PPE Evacuate Evacuate Area Call EHS/Emergency Large->Evacuate Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Cleanup: Scoop into Waste Bag. Do NOT sweep (creates dust). Contain->Clean Wash Decontamination: Wash area with soap & water. Collect rinsate. Clean->Wash

Figure 2: Operational workflow for managing spills of 1-methyl-1H-pyrazol-4-amine.

Part 5: Regulatory Compliance (RCRA)

While 1-methyl-1H-pyrazol-4-amine is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you).

  • Characteristic of Ignitability (D001): Unlikely for the solid, but possible if dissolved in flammable solvents.

  • Characteristic of Corrosivity (D002): Possible for concentrated aqueous solutions (pH > 12.5).

  • Generator Responsibility: Under RCRA, you must determine if the waste exhibits hazardous characteristics.[10] Best Practice: Always manage this compound as Hazardous Chemical Waste destined for incineration. Never dispose of it down the drain (sanitary sewer) or in regular trash.

References

  • PubChem. (n.d.).[3] 1-methyl-1H-pyrazol-4-amine (Compound).[2][3][11][12][13][14] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-methyl-1H-pyrazol-4-amine.[3][11][12][13][14] Retrieved October 26, 2023, from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。